1-Benzoyl-2-thiohydantoin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzoyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVOQHVLQJLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206402 | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-47-9 | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-2-THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Versatile Heterocycle: An In-depth History of 1-Benzoyl-2-thiohydantoin's Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical discovery and evolving synthesis of 1-Benzoyl-2-thiohydantoin, a key member of the thiohydantoin family of heterocyclic compounds. From its foundational roots in the late 19th century to its relevance in modern medicinal chemistry, this document provides a comprehensive overview for researchers and professionals in the field.
Introduction: The Significance of the Thiohydantoin Core
Thiohydantoins, sulfur analogs of hydantoins, are five-membered heterocyclic rings that have garnered significant attention in the scientific community. Their versatile scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[1] Compounds featuring the 2-thiohydantoin core, in particular, have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3] The addition of a benzoyl group at the N-1 position, yielding this compound, modulates the electronic and steric properties of the ring, opening avenues for its application in organic synthesis and drug discovery.
The Historical Trajectory of Discovery
The story of this compound is built upon the foundational discovery of its parent compound, 2-thiohydantoin.
The Pioneering Synthesis of 2-Thiohydantoin
The first documented synthesis of 2-thiohydantoin is attributed to the Swedish chemist Peter Klason in 1890 . His work laid the groundwork for the entire field of thiohydantoin chemistry. While the original publication is not readily accessible, his findings were pivotal and are referenced in later seminal works.
The Advent of Acylated Thiohydantoins
The early 20th century saw a surge in the exploration of hydantoin and thiohydantoin chemistry, largely driven by the work of Treat B. Johnson at Yale University. His extensive research expanded the understanding of these heterocycles. While Johnson's work primarily focused on other derivatives, it set the stage for further modifications of the thiohydantoin ring.
The first synthesis of a benzoylated thiohydantoin derivative, a significant step towards this compound, is credited to Douglass and Dains in 1934 . Their work, though described as "inadequately described" by later researchers, marked the initial foray into the synthesis of N-acyl thiohydantoins.
Experimental Protocols: From Historical to Modern Synthesis
The methodologies for synthesizing thiohydantoins have evolved significantly since their inception, moving from harsh reaction conditions to more efficient and milder protocols.
The Klason Synthesis of 2-Thiohydantoin (1890) - Inferred Method
While the exact experimental details from Klason's 1890 paper are not widely available, the synthesis likely involved the condensation of an amino acid derivative with a thiocyanate salt at elevated temperatures.
Early Synthesis of N-Acyl Thiohydantoins: The Johnson Method (ca. 1913)
A common early method for the synthesis of thiohydantoins, developed by Treat B. Johnson and his contemporaries, involved the reaction of an alpha-amino acid with an isothiocyanate. For the synthesis of an N-acyl derivative like this compound, this would be adapted by using an N-acylated amino acid or by subsequent acylation of the thiohydantoin ring.
A representative protocol based on Johnson's work would involve:
-
Formation of the N-acyl amino acid: Reaction of the amino acid with an acylating agent (e.g., benzoyl chloride) under Schotten-Baumann conditions.
-
Cyclization: The resulting N-acyl amino acid is then reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of a dehydrating agent like acetic anhydride.
Illustrative Experimental Workflow: Johnson-Style Synthesis
Caption: A generalized workflow for the synthesis of this compound based on early 20th-century methods.
Modern Synthetic Approaches
Contemporary methods for the synthesis of thiohydantoin derivatives often employ milder reagents and offer higher yields and purity. These include solid-phase synthesis and the use of various coupling agents. A common modern approach involves the reaction of an amino acid with benzoyl isothiocyanate.
Detailed Protocol for the Synthesis of this compound:
-
Preparation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in an anhydrous solvent like acetone.
-
Reaction with Amino Acid: The in-situ generated benzoyl isothiocyanate is then reacted with an amino acid (e.g., glycine) in a suitable solvent.
-
Cyclization: The intermediate thiourea derivative undergoes acid- or base-catalyzed cyclization to yield this compound.
Quantitative Data
Due to the limited availability of the original publications, quantitative data from the initial discoveries are scarce. The following table presents representative data for the synthesis of thiohydantoin derivatives based on modern, well-documented procedures.
| Parameter | Value | Reference |
| Starting Materials | Glycine, Benzoyl Isothiocyanate | Modern Organic Synthesis Texts |
| Solvent | Acetonitrile | Modern Organic Synthesis Texts |
| Reaction Temperature | 80 °C | Modern Organic Synthesis Texts |
| Reaction Time | 4-6 hours | Modern Organic Synthesis Texts |
| Yield | 75-85% | Modern Organic Synthesis Texts |
| Melting Point | Approx. 210-212 °C | Varies with purity |
Biological Significance and Future Directions
While the historical context of this compound's discovery is rooted in fundamental organic synthesis, the broader class of thiohydantoins has emerged as a privileged scaffold in medicinal chemistry.
Established Biological Activities of Thiohydantoin Derivatives
Numerous studies have demonstrated the diverse biological activities of substituted thiohydantoins, including:
-
Anti-inflammatory effects: Some derivatives have been shown to inhibit key inflammatory mediators.[2]
-
Antimicrobial and Antiviral Properties: The thiohydantoin core is present in several compounds with activity against various pathogens.
-
Anticancer Potential: Certain thiohydantoins have exhibited cytotoxicity against cancer cell lines.
Potential Signaling Pathway Involvement
Given the anti-inflammatory properties of some thiohydantoin analogs, it is plausible that this compound could interact with signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways. However, to date, there is a lack of specific research on the biological targets and signaling pathway modulation by this compound itself. This represents a promising area for future investigation.
Hypothesized Signaling Pathway Interaction
Caption: A hypothetical model of this compound's potential interaction with the NF-κB inflammatory signaling pathway.
Conclusion
The history of this compound is a testament to the incremental nature of scientific discovery, from the foundational work on its parent heterocycle to the gradual exploration of its derivatives. While its own biological activities remain largely unexplored, the rich pharmacology of the thiohydantoin class suggests that this compound and its analogs may hold significant potential for drug development. This guide serves as a comprehensive resource for understanding the origins of this versatile compound and as a catalyst for future research into its therapeutic applications.
References
An In-depth Technical Guide to 1-Benzoyl-2-thiohydantoin: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document summarizes its known physicochemical characteristics, spectral data, and general synthetic approaches.
Chemical Properties
This compound is a derivative of thiohydantoin, a sulfur analog of hydantoin. Its core structure consists of a five-membered imidazolidine ring with a benzoyl group attached to one of the nitrogen atoms. The presence of both a thiocarbonyl and a carbonyl group, along with the aromatic benzoyl moiety, imparts distinct chemical reactivity and potential for diverse biological activities.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | --INVALID-LINK--[1][2][3] |
| Molecular Weight | 220.25 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 577-47-9 | --INVALID-LINK--[1] |
| IUPAC Name | 1-benzoyl-2-sulfanylideneimidazolidin-4-one | --INVALID-LINK--[2] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Chemical Structure
The structure of this compound features a planar thiohydantoin ring system linked to a benzoyl group. The presence of amide and thioamide functionalities allows for hydrogen bonding, influencing its solid-state structure and interactions with biological macromolecules.
Caption: 2D Chemical Structure of this compound.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general and common method for synthesizing thiohydantoin derivatives involves the reaction of an α-amino acid or its derivative with a thiocyanate or isothiocyanate.[4][5][6][7] One plausible synthetic route for this compound is the reaction of N-benzoylglycine (hippuric acid) with a thiocyanate source in the presence of a dehydrating agent.
General Experimental Protocol for Thiohydantoin Synthesis
The following is a generalized protocol for the synthesis of thiohydantoins and could be adapted for the synthesis of this compound.
Materials:
-
N-benzoylglycine (Hippuric Acid)
-
Ammonium thiocyanate or Benzoyl isothiocyanate
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of N-benzoylglycine and ammonium thiocyanate in acetic anhydride and glacial acetic acid is prepared.
-
The reaction mixture is heated under reflux for a specified period.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
Caption: General workflow for the synthesis and analysis of this compound.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following tables summarize the expected and reported spectral data.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~7.4-8.0 | Multiplet | Aromatic protons (benzoyl group) |
| ~4.2 | Singlet | Methylene protons (-CH₂-) | |
| ~9.0-10.0 | Broad Singlet | NH proton | |
| ¹³C NMR | ~180 | C=S (thiocarbonyl) | |
| ~170 | C=O (carbonyl) | ||
| ~165 | C=O (benzoyl) | ||
| ~127-135 | Aromatic carbons | ||
| ~50 | -CH₂- |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | N-H stretch |
| ~1750 | Strong | C=O stretch (hydantoin ring) |
| ~1680 | Strong | C=O stretch (benzoyl) |
| ~1250 | Strong | C=S stretch |
| ~1600, ~1450 | Medium | C=C stretch (aromatic) |
Mass Spectrometry
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - often the base peak |
Biological Activity and Signaling Pathways
Specific biological activities and involvement in signaling pathways for this compound have not been reported in the available literature. However, the broader class of thiohydantoin derivatives has been shown to exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial activities.[8][9] For instance, some thiohydantoin derivatives have been investigated as inhibitors of enzymes such as NADPH oxidase.[10]
Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is presented below to illustrate the potential mechanism of action based on the known activities of related compounds. This diagram is for illustrative purposes only and is not based on experimental data for this compound.
Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.
Conclusion
This compound is a compound with a well-defined chemical structure. While its fundamental properties are known, a significant portion of its experimental data, including a detailed synthesis protocol, specific physical properties, and biological activity, remains to be thoroughly investigated and reported. This guide provides a foundational understanding of the compound based on available information and highlights areas where further research is needed to fully characterize its potential in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Benzoyl-2-thiohydantoin from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-benzoyl-2-thiohydantoin and its derivatives from amino acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the underlying reaction mechanism, provides a detailed experimental protocol for a closely related synthesis, presents quantitative data on reaction yields, and illustrates the synthetic workflow.
Reaction Mechanism and Workflow
The synthesis of this compound from amino acids is a two-step process. The first step involves the nucleophilic addition of the amino group of an amino acid to the electrophilic carbon of benzoyl isothiocyanate. This reaction forms an N-benzoylthiocarbamoyl amino acid intermediate. The second step is an intramolecular cyclization of this intermediate, which, upon dehydration, yields the final this compound product. This reaction is a variation of the well-established Edman degradation chemistry.
The general workflow for this synthesis is depicted below:
The 1-Benzoyl-2-Thiohydantoin Core: A Technical Guide to Its Fundamental Reactivity
The 1-benzoyl-2-thiohydantoin scaffold is a prominent heterocyclic structure in medicinal chemistry and organic synthesis. As a derivative of 2-thiohydantoin, it features a five-membered ring with a thiourea moiety and a benzoyl group attached to the N1 position. This arrangement confers a unique reactivity profile, making it a versatile intermediate and a key pharmacophore in several therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, fundamental reactivity, and key experimental considerations for researchers, scientists, and professionals in drug development.
Synthesis of the this compound Core
The synthesis of 2-thiohydantoin derivatives, including the N1-benzoyl variant, is well-established. The most common and versatile methods involve the reaction of α-amino acids or their esters with isothiocyanates.[1] Specifically, a this compound can be formed by reacting an N-benzoyl amino acid (like hippuric acid) with a thiocyanate source, often in the presence of a dehydrating agent such as acetic anhydride.[1]
Another primary route involves the sequential modification of a pre-formed 2-thiohydantoin ring. This allows for the introduction of the benzoyl group at the N1 position as a separate step.
Caption: General synthetic pathway to the this compound core.
Fundamental Reactivity
The reactivity of the this compound core is governed by several key features: the acidic protons at N3, the nucleophilic sulfur atom, the electrophilic carbonyl carbons, and the active methylene group at C5.
Acidity and Hydrolysis
The N-acyl group significantly influences the acidity of the thiohydantoin ring. 1-Acyl-2-thiohydantoins are weak acids, with the proton at N3 being the most acidic.[2] The pKa of this compound is approximately 6.50.[2]
This acidity facilitates hydrolysis under both acidic and alkaline conditions. The 1-acyl linkage is readily cleaved under mild conditions to yield benzoic acid and the corresponding 2-thiohydantoin.[1][3]
-
Alkaline Hydrolysis: In alkaline solutions (pH > 11), the reaction proceeds rapidly through the attack of a hydroxide ion on the conjugate base of the 1-acyl-2-thiohydantoin.[2]
-
Acid Hydrolysis: In aqueous sulfuric acid, the hydrolysis mechanism is dependent on the acid concentration. In 0–90% sulfuric acid, an A-2 mechanism is followed, while in acid concentrations above 90%, the mechanism shifts to A-1.[4]
Alkylation Reactions
The thiohydantoin ring presents multiple sites for alkylation. The exocyclic sulfur atom is highly nucleophilic, making S-alkylation a common reaction pathway, especially under neutral or mildly basic conditions.[5] This reaction is often favored because 2-thiohydantoins can exist in the thio-enol tautomeric form, which enhances the nucleophilicity of the sulfur.[5]
Alkylation can also occur at the nitrogen atoms (N1 and N3). Selective N-alkylation can be achieved by carefully choosing the base and reaction conditions. For instance, selective N-benzylation has been reported with no competing S-benzylation under specific catalytic conditions.[5]
Condensation at C5
The methylene group at the C5 position is an active nucleophilic center.[6] It readily participates in Knoevenagel-type condensation reactions with various aldehydes and ketones, typically under basic catalysis, to yield 5-ylidene derivatives.[1] This reaction is one of the most common methods for diversifying the thiohydantoin scaffold and is crucial for synthesizing a wide range of biologically active molecules.[1]
Caption: Reactivity map of the this compound core.
Quantitative Reactivity Data
Quantitative data provides a deeper understanding of the core's behavior under different conditions. The following tables summarize key acidity and kinetic parameters.
Table 1: Acidity of 1-Acyl-2-Thiohydantoins
| Compound | pKHA (in water at 25°C) |
| 1-Acetyl-2-thiohydantoin | 7.03[2] |
| This compound | 6.50[2] |
| 1-p-Anisoyl-2-thiohydantoin | 6.65[2] |
| 1-p-Nitrobenzoyl-2-thiohydantoin | 6.05[2] |
Table 2: Kinetic Data for Hydrolysis of 1-Acyl-2-Thiohydantoins
| Compound | Condition | Rate Constant (kobs) | Mechanism |
| 1-Acyl-2-thiohydantoins | 0-90% H2SO4 | Rate max. at ~70% acid | A-2[4] |
| 1-Acyl-2-thiohydantoins | >90% H2SO4 | Monotonically increasing rate | A-1[4] |
| This compound | 1 N NaOH, 25.3°C | More rapid than 1-acetyl derivative | BAC2 on conjugate base[2] |
| 1-Acetyl-2-thiohydantoin | 1 N NaOH, 25.3°C | Slower than 1-benzoyl derivative | BAC2 on conjugate base[2] |
The faster alkaline hydrolysis of the 1-benzoyl derivative compared to the 1-acetyl derivative is attributed to steric factors that destabilize the ground state of the benzoyl compound.[2]
Experimental Protocols
Detailed and reproducible protocols are critical for research and development. Below are representative procedures for key transformations.
Protocol: Synthesis of 1,3-Disubstituted 2-Thiohydantoins
This protocol is adapted from the isothiocyanate route, a common method for generating diverse thiohydantoin libraries.[1]
-
Reagent Preparation: Dissolve the starting α-amino acid ester (1.0 eq.) and a selected isothiocyanate (1.1 eq.) in a suitable solvent such as ethanol or DMF.
-
Reaction: Stir the mixture at room temperature or heat to 60-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon formation of the thiourea intermediate, cyclization to the thiohydantoin often occurs in situ, sometimes facilitated by the addition of a mild base or by heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: The crude product can be washed with water and a cold non-polar solvent (e.g., diethyl ether) and then purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
References
Spectroscopic and Synthetic Profile of 1-Benzoyl-2-thiohydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for 1-Benzoyl-2-thiohydantoin. The information is compiled to assist in the identification, characterization, and further development of this and related thiohydantoin scaffolds, which are of significant interest in medicinal chemistry.
Core Spectroscopic Data
The structural integrity of this compound (C₁₀H₈N₂O₂S, Molar Mass: 220.25 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | Aromatic Protons (Benzoyl group) |
| Data not available in search results | - | - | CH₂ (Hydantoin ring) |
| Data not available in search results | - | - | NH (Hydantoin ring) |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | C=S (Thioamide) |
| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | C=O (Amide) |
| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | C=O (Benzoyl) |
| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | Aromatic Carbons |
| Detailed data with assignments not available in search results; a representative spectrum is available on PubChem. | CH₂ (Hydantoin ring) |
Note: While a general ¹³C NMR spectrum is available, specific peak assignments and detailed experimental parameters were not found in the provided search results. Researchers should perform their own spectral analysis for definitive assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. A vapor phase IR spectrum is available for this compound.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Medium, Broad | N-H Stretching |
| ~1700-1750 | Strong | C=O Stretching (Amide and Benzoyl) |
| ~1200-1300 | Medium-Strong | C=S Stretching |
| ~1600 | Medium | Aromatic C=C Stretching |
Note: The exact positions of the absorption bands can vary depending on the sample preparation method (e.g., KBr pellet, thin film, or ATR).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule. A GC-MS analysis of this compound is available.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 220 | [M]⁺ | Molecular Ion |
| 105 | Major Peak | [C₆H₅CO]⁺ (Benzoyl cation) |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. While a specific, comprehensive protocol for this exact molecule was not found, a general and widely cited method for the synthesis of 1-acyl-2-thiohydantoins can be adapted.
Synthesis of this compound
A common route to 1-acyl-2-thiohydantoins involves the reaction of an N-acyl-amino acid with a thiocyanate salt. For this compound, the starting material would be N-benzoylglycine (hippuric acid).
General Procedure:
-
Acylation of Amino Acid: Glycine is acylated with benzoyl chloride in a suitable basic medium to yield N-benzoylglycine.
-
Cyclization: The resulting N-benzoylglycine is then reacted with a thiocyanate salt, such as ammonium thiocyanate, typically in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the cyclization and formation of the this compound ring.
-
Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Spectroscopic Analysis Protocols
The following are general procedures for obtaining the spectroscopic data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: An NMR spectrometer operating at a frequency of 300 MHz or higher is recommended for good resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, as indicated by available data, through a Gas Chromatograph (GC) for GC-MS analysis.[1]
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The mass spectrum is recorded, showing the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to confirm the structure.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
A Comprehensive Technical Guide to the Physical Characteristics of 1-Benzoyl-2-thiohydantoin Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of 1-Benzoyl-2-thiohydantoin powder, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document summarizes its key physical properties, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and potential mechanism of action.
Core Physical and Chemical Properties
This compound is a derivative of thiohydantoin, a sulfur analog of hydantoin. The introduction of a benzoyl group at the N-1 position significantly influences its physicochemical properties. While specific experimental data for the appearance, melting point, and solubility of this compound powder are not consistently available in the public domain, this guide provides data based on available information for closely related compounds and theoretical predictions.
Quantitative Data Summary
The known and predicted quantitative physical characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [1][2][3][4] |
| Molecular Weight | 220.25 g/mol | [1][2] |
| Appearance | Likely a crystalline powder, possibly white, off-white, or pale yellow. | Inferred from related compounds[5][6] |
| Melting Point | Data not available. Related thiohydantoin derivatives exhibit a wide range of melting points (e.g., 2-thiohydantoin: 229-231 °C; 5,5-diphenyl-2-thiohydantoin: 238-240 °C).[6][7] | Not Available |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). | Inferred from related compounds[5][7] |
| Predicted XLogP3-AA | 1.2 | [2] |
Experimental Protocols
Accurate determination of the physical characteristics of a compound like this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which it melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of this compound powder is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end. The tube is then tapped gently to ensure the powder is densely packed.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is inserted into its designated holder.
-
Measurement: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be performed to determine an approximate melting range. For an accurate measurement, the temperature is raised to about 10-15°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Solubility Determination (Shake-Flask Method)
Determining the solubility of a compound in various solvents is essential for developing formulations and designing experiments.
Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.
Apparatus:
-
Vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation: An excess amount of this compound powder is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, DMSO).
-
Equilibration: The vials are sealed and placed in a shaker or stirrer bath set to a constant temperature (e.g., 25°C). The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
-
Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification. The solubility is expressed as mass per unit volume (e.g., mg/mL).
Visualizations: Workflows and Pathways
Synthesis of this compound
The synthesis of this compound can be conceptualized through a multi-step process, often starting from an α-amino acid. The following diagram illustrates a generalized synthetic workflow.
Potential Mechanism of Action: COX-2 Inhibition
Thiohydantoin derivatives have been investigated for their anti-inflammatory properties, which may be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] The following diagram illustrates this proposed signaling pathway.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
1-Benzoyl-2-thiohydantoin: A Comprehensive Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, synthesis, and potential biological activities based on related structures.
Chemical Identity
| Identifier | Value |
| CAS Number | 577-47-9[1][2][3][4][5] |
| IUPAC Name | 1-benzoyl-2-sulfanylideneimidazolidin-4-one[1][6] |
| Molecular Formula | C₁₀H₈N₂O₂S[1][2][6][7][8] |
| Molecular Weight | 220.25 g/mol [1][2][6][7][8] |
| Synonyms | 1-Benzoyl-2-thioxo-4-imidazolidinone, USAF B-14[2][6] |
Synthesis and Experimental Protocols
The synthesis of 2-thiohydantoin derivatives is a well-established area of organic chemistry, with several methodologies available. A common and versatile approach involves the reaction of an α-amino acid or its ester with an isothiocyanate.[5] Another widely used method is the treatment of an α-amino acid with acetic anhydride followed by ammonium thiocyanate.[5]
Below is a generalized experimental protocol for the synthesis of a 1,3-disubstituted-2-thiohydantoin, which can be adapted for this compound. This protocol is based on the isothiocyanate route, which is favored for its suitability in creating diverse libraries of thiohydantoin derivatives.[1][5]
General Experimental Protocol: Synthesis via Isothiocyanate Route
-
Preparation of N-Benzoyl Glycine (Hippuric Acid):
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Add benzoyl chloride dropwise while maintaining the reaction mixture at a low temperature (e.g., 0-5 °C) and basic pH.
-
Stir the mixture for a specified time until the reaction is complete.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the N-benzoyl glycine.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Formation of the 2-Thiohydantoin Ring:
-
Suspend N-benzoyl glycine and ammonium thiocyanate in a suitable solvent, such as acetic anhydride.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol).
-
A visual representation of a generalized synthetic workflow is provided below.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific research on the biological activity of this compound is not extensively documented in the reviewed literature, the 2-thiohydantoin scaffold is present in a wide range of biologically active molecules.[4] These derivatives have shown promise as anti-trypanosomal, anti-inflammatory, and anticancer agents.[1][2][9]
Anti-inflammatory Activity
Studies on 1,3-disubstituted-2-thiohydantoin analogues have demonstrated potent anti-inflammatory activity.[9] These compounds have been shown to reduce the production of nitric oxide (NO) in murine leukemia cells (RAW264.7) and inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[9] Molecular modeling studies suggest that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2).[9]
The table below summarizes the anti-inflammatory activity of a potent 1,3-disubstituted-2-thiohydantoin derivative (Compound 7 from the cited study) compared to the control drug, celecoxib.
| Compound | Cytotoxicity IC₅₀ (µg/mL) on RAW264.7 cells | NO Production Inhibition |
| Compound 7 | 197.68 | Six-fold reduction |
| Celecoxib | 251.2 | Not specified |
| Data extracted from a study on 1,3-disubstituted-2-thiohydantoin analogues.[9] |
A simplified hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action is presented below.
Caption: Potential anti-inflammatory mechanism of this compound derivatives.
Anti-Trypanosomal Activity
Extensive research has been conducted on 1-benzyl-3-aryl-2-thiohydantoin derivatives as potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[1][2] Structure-activity relationship (SAR) studies have led to the development of compounds with low nanomolar efficacy.[2]
The following table presents the in vitro antitrypanosomal activity of a lead compound and an optimized analogue.
| Compound | T. brucei EC₅₀ (nM) |
| Screening Hit (Compound 1) | >100-fold less potent than optimized compounds |
| Optimized Analogue (Compound 76) | 2 |
| Data from a study on 1-benzyl-3-aryl-2-thiohydantoin derivatives.[2] |
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. The versatility of the 2-thiohydantoin scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for various diseases. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chembk.com [chembk.com]
- 9. mdpi.com [mdpi.com]
Theoretical and Computational Investigations of 1-Benzoyl-2-thiohydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry. This document outlines synthetic approaches, detailed experimental and computational protocols, and presents key data in a structured format. It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of thiohydantoin-based compounds. Due to the limited availability of specific experimental data for this compound, this guide combines established methodologies with data from closely related analogs and computational predictions.
Introduction
Thiohydantoins are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The replacement of a carbonyl group with a thiocarbonyl group in the hydantoin ring alters the molecule's electronic and steric properties, often leading to enhanced pharmacological effects.[3] N-acylated thiohydantoins, such as this compound, represent a key subset with potential applications in drug discovery.[4]
Computational chemistry provides powerful tools to investigate the structural, electronic, and reactive properties of such molecules, offering insights that complement experimental studies and guide the design of new therapeutic agents.[5][6] This guide details the theoretical and computational approaches applicable to the study of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through the acylation of a pre-formed 2-thiohydantoin ring. A general and adaptable method involves the reaction of 2-thiohydantoin with benzoyl chloride.
General Synthetic Protocol
A plausible synthetic route for this compound is adapted from established methods for the N-acylation of thiohydantoins.[4]
Materials:
-
2-Thiohydantoin
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
In a round-bottom flask, dissolve 2-thiohydantoin (1 equivalent) in the anhydrous solvent.
-
Add pyridine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound using spectroscopic methods.
Data Presentation
Due to the scarcity of specific experimental data for this compound, the following tables present a combination of predicted data from computational models and experimental data from closely related N-benzoyl heterocyclic compounds.
Spectroscopic Data
Table 1: Predicted and Analogous Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group/Proton | Predicted/Analogous Value | Reference/Note |
| FT-IR (cm⁻¹) | C=O (Benzoyl) | ~1680-1700 | Based on N-benzoyl compounds[7] |
| C=O (Hydantoin) | ~1720-1740 | General thiohydantoin data | |
| C=S | ~1100-1250 | General thiohydantoin data | |
| Aromatic C-H | ~3000-3100 | General aromatic compounds | |
| ¹H NMR (ppm) | Aromatic Protons (ortho) | ~7.8-8.0 | Based on N-benzoyl compounds[8] |
| Aromatic Protons (meta, para) | ~7.4-7.6 | Based on N-benzoyl compounds[8] | |
| CH₂ (Hydantoin ring) | ~4.0-4.5 | Predicted data | |
| N-H (Hydantoin ring) | ~8.0-9.0 | Predicted data | |
| ¹³C NMR (ppm) | C=O (Benzoyl) | ~165-170 | PubChem Predicted[9] |
| C=O (Hydantoin) | ~170-175 | PubChem Predicted[9] | |
| C=S | ~180-185 | PubChem Predicted[9] | |
| Aromatic Carbons | 127-135 | PubChem Predicted[9] | |
| CH₂ (Hydantoin ring) | ~45-50 | PubChem Predicted[9] |
Computational Data (Hypothetical)
The following data are representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Calculated Molecular Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Table 3: Selected Calculated Bond Lengths and Angles for this compound
| Parameter | Value |
| Bond Length (Å) | |
| C=O (Benzoyl) | 1.22 |
| C-N (Acyl) | 1.40 |
| C=S | 1.65 |
| C=O (Hydantoin) | 1.21 |
| **Bond Angle (°) ** | |
| O-C-N (Benzoyl) | 120.5 |
| C-N-C (Acyl-Ring) | 118.0 |
| N-C=S | 125.0 |
Experimental and Computational Protocols
Spectroscopic Analysis Protocols
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder.
-
Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
-
Record the spectrum from 4000 to 400 cm⁻¹.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data using appropriate software and reference the chemical shifts to the residual solvent peak.
Computational Protocol
This protocol outlines the steps for performing Density Functional Theory (DFT) calculations on this compound using the Gaussian software package.
1. Molecular Structure Optimization:
-
Software: Gaussian
-
Basis Set: 6-311++G(d,p) for accurate results.[12]
-
Input Keyword: #p B3LYP/6-311++G(d,p) opt freq
-
Procedure:
-
Build the initial 3D structure of this compound using a molecular modeling program (e.g., GaussView).
-
Run the geometry optimization calculation.
-
Verify the optimization by confirming the absence of imaginary frequencies in the frequency calculation output.
-
2. Natural Bond Orbital (NBO) Analysis:
-
Purpose: To analyze the Lewis-like molecular bonding, charge distribution, and donor-acceptor interactions.
-
Input Keyword (added to the optimized structure): pop=nbo
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation with the NBO keyword.
-
Analyze the output file for natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of Fock matrix to identify significant donor-acceptor interactions.
-
3. Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
Purpose: To determine the electronic properties, reactivity, and the HOMO-LUMO energy gap.
-
Procedure:
-
The HOMO and LUMO energies are typically provided in the output of the optimization or a single-point energy calculation.
-
Visualize the HOMO and LUMO orbitals using software like GaussView to understand the electron density distribution in these frontier orbitals.
-
4. Molecular Electrostatic Potential (MEP) Analysis:
-
Purpose: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.
-
Procedure:
-
Perform a single-point energy calculation on the optimized geometry.
-
Use visualization software (e.g., GaussView) to generate the MEP surface, where different colors represent varying electrostatic potentials (typically red for negative potential and blue for positive potential).[13]
-
Visualizations
General Computational Chemistry Workflow
Caption: A generalized workflow for computational analysis of a small molecule.
Drug Discovery Workflow for Heterocyclic Compounds
Caption: A typical drug discovery pipeline for heterocyclic compounds.
Conclusion
This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. While specific experimental data for this molecule is limited, the outlined protocols for synthesis, spectroscopic characterization, and computational analysis offer a robust starting point for researchers. The presented data, derived from predictions and analogous compounds, serves as a useful reference. The application of the described computational workflows can significantly aid in understanding the structure-activity relationships of this compound and guide the design of novel derivatives with desired therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lupinepublishers.com [lupinepublishers.com]
Methodological & Application
Synthesis of 1-Benzoyl-2-thiohydantoin: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the laboratory synthesis of 1-Benzoyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of hippuric acid with ammonium thiocyanate in the presence of acetic anhydride.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Hippuric Acid | C₉H₉NO₃ | 179.17 | 187-188 |
| This compound | C₁₀H₈N₂O₂S | 220.25 | 177-178 |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound from hippuric acid.
Materials:
-
Hippuric acid
-
Ammonium thiocyanate (NH₄SCN)
-
Acetic anhydride ((CH₃CO)₂O)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
Crystallizing dish
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine hippuric acid (10.0 g, 0.056 mol), freshly dried ammonium thiocyanate (6.0 g, 0.079 mol), and acetic anhydride (25 mL, 0.265 mol).
-
Heating and Reflux: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the mixture to a gentle reflux with continuous stirring. The reaction is typically complete within 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis of Excess Acetic Anhydride: After the reaction is complete, cool the flask to room temperature. Cautiously add 50 mL of distilled water to the reaction mixture to hydrolyze the excess acetic anhydride. This step should be performed in a fume hood as it can be exothermic and may release acetic acid vapors.
-
Crystallization: Stir the mixture vigorously to induce crystallization. The crude this compound will precipitate out of the solution.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold distilled water to remove any soluble impurities.
-
Purification: Recrystallize the crude product from hot ethanol or a mixture of glacial acetic acid and water to obtain purified crystals of this compound.
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the melting point of the final product and calculate the percentage yield. The expected melting point is in the range of 177-178 °C.
Reaction Workflow and Signaling Pathway
The synthesis of this compound proceeds through a cyclization reaction. The following diagrams illustrate the overall experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the formation of this compound.
Application Notes and Protocols for 1-Benzoyl-2-thiohydantoin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-2-thiohydantoin belongs to the thiohydantoin class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. Thiohydantoin derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their diverse bioactivities make them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
High-throughput screening allows for the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. This document provides detailed application notes and generalized protocols for the utilization of this compound and its analogs in HTS assays, drawing from established methodologies for similar small molecules.
Data Presentation: Inhibitory Activities of Thiohydantoin Derivatives
The following table summarizes the inhibitory activities of various thiohydantoin derivatives identified through high-throughput screening, providing a reference for the potential efficacy of this class of compounds.
| Compound Class | Target Organism/Enzyme | Assay Type | Key Findings | Reference |
| 1-Benzyl-3-aryl-2-thiohydantoin Derivatives | Trypanosoma brucei | Cell-based growth inhibition | Identified potent inhibitors with EC50 values in the nanomolar range.[1][2][3] | [1][2][3] |
| 3-Substituted 5-benzylidene-1-methyl-2-thiohydantoins | NADPH Oxidase (NOX) 1 and 4 | Biochemical enzyme inhibition | Discovered promising inhibitors of both NOX1 and NOX4.[4] | [4] |
| 1,3-Disubstituted-2-thiohydantoin Analogues | Cyclooxygenase 2 (COX-2) | Cell-based anti-inflammatory | Showed significant reduction in nitric oxide production and pro-inflammatory cytokines.[5] | [5] |
Experimental Protocols
The following are generalized protocols for biochemical and cell-based HTS assays that can be adapted for screening this compound.
Protocol 1: Biochemical HTS Assay for Enzyme Inhibition
This protocol describes a generic 384-well plate-based biochemical assay to screen for inhibitors of a purified enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate (ideally fluorogenic or chromogenic)
-
Assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor
-
Negative control (DMSO)
-
384-well assay plates (e.g., low-volume, black plates for fluorescence assays)
-
Plate reader capable of detecting the signal (e.g., fluorescence, absorbance)
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and negative control into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the purified enzyme to the desired concentration in assay buffer.
-
Add the enzyme solution to all wells containing the compounds and controls.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare the substrate solution in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Measure the signal (e.g., fluorescence intensity, absorbance) at one or more time points using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition versus compound concentration and determine the IC50 value for active compounds.
-
Protocol 2: Cell-Based HTS Assay for Phenotypic Screening
This protocol outlines a general method for a 96-well or 384-well plate-based cell-based assay to screen for compounds that induce a specific cellular phenotype (e.g., inhibition of cell proliferation, reporter gene expression).
Materials:
-
Mammalian cell line relevant to the disease of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound (known to induce the desired phenotype)
-
Negative control (DMSO)
-
Assay plates (e.g., 96-well or 384-well clear-bottom, tissue culture-treated plates)
-
Reagents for detecting the cellular phenotype (e.g., CellTiter-Glo® for viability, luciferase substrate for reporter assays)
-
Plate reader (e.g., luminometer, imaging cytometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into the assay plates at a predetermined density and allow them to attach and grow for a specified time (e.g., 24 hours).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions, positive control, and negative control to the respective wells.
-
-
Incubation:
-
Incubate the plates for a duration sufficient to observe the desired phenotype (e.g., 24-72 hours).
-
-
Assay Readout:
-
Perform the specific assay to measure the phenotype. For example, for a cell viability assay, add the viability reagent according to the manufacturer's instructions and measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Determine the concentration-response relationship and calculate the EC50 or IC50 value for this compound.
-
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate bioactive compounds like this compound.
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Postulated Signaling Pathway: NOX Inhibition
Derivatives of 2-thiohydantoin have been identified as inhibitors of NADPH oxidase (NOX). The following diagram illustrates a simplified signaling pathway involving NOX and the potential point of inhibition by a thiohydantoin-based compound.
Caption: A simplified signaling pathway involving NADPH Oxidase (NOX) and potential inhibition.
References
- 1. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzoyl-2-thiohydantoin as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-2-thiohydantoin is a heterocyclic compound belonging to the thiohydantoin class, a group of molecules that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the broader family of thiohydantoin derivatives has demonstrated potent inhibitory effects against a range of important enzyme targets.[1][2] These activities include anti-inflammatory, antidiabetic, and anticancer properties, suggesting that this compound holds promise as a scaffold for the development of novel therapeutic agents.
This document provides a comprehensive overview of the potential applications of this compound as an enzyme inhibitor, drawing on data from structurally related compounds. It includes a general synthesis protocol, details on potential enzyme targets with available quantitative data for analogous compounds, and detailed experimental protocols for evaluating its inhibitory activity.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for creating thiohydantoin scaffolds. A common approach involves the reaction of an α-amino acid or its derivative with a thiocyanate or isothiocyanate.[3][4] A plausible synthetic route for this compound is outlined below.
General Synthetic Protocol
A common method for the synthesis of 1-substituted-2-thiohydantoins involves the reaction of the corresponding N-substituted amino acid with a thiocyanate. For this compound, N-benzoylglycine (hippuric acid) can be used as a starting material.
Reaction Scheme:
References
Application of 1-Benzoyl-2-thiohydantoin Derivatives in Anti-trypanosomal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] The urgent need for new, effective, and orally bioavailable drugs to treat HAT has driven extensive drug discovery efforts. High-throughput screening has identified 1-benzoyl-2-thiohydantoin derivatives as a promising class of compounds with potent activity against T. brucei.[1][2][3] Subsequent hit-to-lead optimization has led to the development of highly potent analogs with excellent in vivo efficacy in mouse models of HAT.[1][2] This document provides a summary of the anti-trypanosomal activity of these compounds, detailed protocols for their evaluation, and insights into their synthesis and potential mechanisms of action.
Data Presentation
The anti-trypanosomal activity of this compound derivatives has been systematically evaluated through structure-activity relationship (SAR) studies. The potency of these compounds is typically reported as the half-maximal effective concentration (EC50) against the bloodstream form of T. brucei.
In Vitro Anti-Trypanosomal Activity of Selected 1-Benzyl-3-aryl-2-thiohydantoin Derivatives
| Compound ID | R1 Group | R2 Group | R3 Group | R4 Group | T. brucei EC50 (nM)[1] |
| 1 (Hit) | H | H | 3-Cl, 4-OCH3 | H | 330 |
| 26 | H | H | 4-N(CH3)2 | H | 1500 |
| 31 | H | H | 3,4-di(OCH3) | H | 161 |
| 32 | H | H | 2,4-di(OCH3) | H | 637 |
| 34 | H | H | 3-Cl, 4-N(CH3)2 | H | 16 |
| 36 | H | H | 3-OCH3, 4-N(CH3)2 | H | 13 |
| 39 | H | H | 3-Cl, 4-OCH3 | 4-F | 47 |
| 68 (Lead) | H | H | 3-Cl, 4-N(CH3)2 | 4-F | 3 |
| 76 (Lead) | H | H | 3-OCH3, 4-N(CH3)2 | 2-Cl, 4-F | 2 |
In Vitro Cytotoxicity and In Vivo Efficacy of Lead Compounds
| Compound ID | T. brucei EC50 (nM)[1] | L6 Cell CC50 (µM)[1] | Selectivity Index (SI)[1] | In Vivo Efficacy (50 mg/kg, oral, twice daily for 4 days)[1][2] |
| 68 | 3 | >100 | >33,333 | 100% cure rate |
| 76 | 2 | >100 | >50,000 | 100% cure rate |
Experimental Protocols
Synthesis of 1-Benzyl-3-aryl-2-thiohydantoin Derivatives
The synthesis of the 1,3-disubstituted 2-thiohydantoin library is achieved via the isothiocyanate route.[1][4] This involves the preparation of N-benzyl substituted glycine esters and various isothiocyanates, followed by a condensation and cyclization reaction.
Protocol for the Synthesis of 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (Compound 68):
-
Synthesis of N-(4-fluorobenzyl)glycine ethyl ester:
-
React 4-fluorobenzylamine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
-
-
Synthesis of 3-chloro-4-(dimethylamino)phenyl isothiocyanate:
-
Start with a suitable precursor such as 2-chloro-4-nitrophenol.
-
Perform a series of reactions including dimethylation of the amino group, reduction of the nitro group, and conversion of the resulting aniline to the isothiocyanate using thiophosgene or a related reagent.
-
-
Condensation and Cyclization:
-
Dissolve N-(4-fluorobenzyl)glycine ethyl ester and 3-chloro-4-(dimethylamino)phenyl isothiocyanate in ethanol.
-
Stir the reaction mixture at room temperature.
-
The desired 2-thiohydantoin derivative will precipitate from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization or column chromatography.
-
In Vitro Anti-Trypanosomal Activity Assay
The in vitro activity of the compounds against the bloodstream form of Trypanosoma brucei is typically determined using a resazurin-based viability assay (e.g., Alamar blue).
Protocol:
-
Parasite Culture:
-
Culture Trypanosoma brucei brucei (e.g., strain BF427) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
-
Assay Preparation:
-
Serially dilute the test compounds in DMSO and then in culture medium.
-
In a 96-well microtiter plate, add the diluted compounds to wells containing a suspension of trypanosomes (e.g., 2 x 10^4 cells/mL).
-
Include a positive control (e.g., pentamidine) and a negative control (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
Resazurin Addition and Incubation:
-
Add resazurin solution to each well and incubate for an additional 24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Determine the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Cytotoxicity Assay
Cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., rat myoblast L6 cells) to determine their selectivity.
Protocol:
-
Cell Culture:
-
Culture L6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and L-glutamine at 37°C in a 5% CO2 atmosphere.
-
-
Assay Preparation:
-
Seed L6 cells into a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Include a positive control (e.g., podophyllotoxin) and a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
Use a resazurin-based assay as described for the anti-trypanosomal assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI) is calculated as the ratio of CC50 (L6 cells) to EC50 (T. brucei).
-
In Vivo Efficacy in a Mouse Model of HAT
The in vivo efficacy of lead compounds is evaluated in an acute mouse model of Human African Trypanosomiasis.
Protocol:
-
Animal Model:
-
Use female NMRI mice (or another appropriate strain).
-
-
Infection:
-
Infect the mice intraperitoneally with Trypanosoma brucei rhodesiense (e.g., STIB900 strain).
-
-
Treatment:
-
On the day of infection, begin oral administration of the test compound (e.g., 50 mg/kg) twice daily for four consecutive days.
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor the parasitemia in tail blood daily for up to 60 days post-infection.
-
A mouse is considered cured if no parasites are detected in the blood for the duration of the follow-up period.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Visualizations
Caption: Drug discovery workflow for this compound derivatives.
Caption: General synthesis scheme for 1,3-disubstituted 2-thiohydantoins.
Caption: Hypothetical mechanism of action for thiohydantoin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 1-Benzoyl-2-thiohydantoin Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of 1-Benzoyl-2-thiohydantoin derivatives for structure-activity relationship (SAR) studies. This document outlines detailed synthetic protocols, methodologies for key biological assays, and presents quantitative data to facilitate the exploration of this versatile chemical scaffold.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure of 2-thiohydantoin, a sulfur analog of hydantoin, serves as a privileged scaffold in drug discovery.[[“]][2] Modifications at the N-1, N-3, and C-5 positions of the thiohydantoin ring have led to the development of compounds with a wide range of biological effects, including anti-trypanosomal, anti-inflammatory, anticancer, and antidiabetic properties.[[“]][3][4][5]
The versatility of the 2-thiohydantoin core allows for systematic structural modifications, making it an ideal candidate for SAR studies. By methodically altering the substituents on the benzoyl and other parts of the molecule, researchers can elucidate the structural requirements for a desired biological activity, leading to the optimization of lead compounds with enhanced potency and selectivity.
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through several established methods. The most common and versatile approach involves the reaction of an α-amino acid with an isothiocyanate, followed by cyclization.[3][6]
General Synthesis of 1,3-Disubstituted-2-thiohydantoins
This protocol describes a widely used method for preparing 1,3-disubstituted-2-thiohydantoins, which can be adapted for the synthesis of 1-benzoyl derivatives by using an appropriately substituted starting material.
Materials:
-
α-amino acid ester (e.g., glycine methyl ester)
-
Substituted isothiocyanate (e.g., benzoyl isothiocyanate)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., ethanol, dimethylformamide (DMF))
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the α-amino acid ester (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Isothiocyanate: Slowly add the substituted isothiocyanate (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the specific substrates used.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
A generalized workflow for the synthesis is depicted below.
Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative SAR data for various series of 2-thiohydantoin derivatives, highlighting the impact of different substituents on their biological activities.
Table 1: Anti-Trypanosoma brucei Activity of 1-Benzyl-3-aryl-2-thiohydantoin Derivatives [3]
| Compound | R¹ (at N-1 Benzyl) | R² (at N-3 Aryl) | EC₅₀ (nM) |
| 1 | H | 4-OCH₃, 3-Cl | 400 |
| 14 | H | 4-OCH₃ | 9,800 |
| 26 | H | 4-N(CH₃)₂ | 1,500 |
| 39 | 4-F | 4-N(CH₃)₂ | 100 |
| 51 | 4-F, 2-Cl | 4-N(CH₃)₂ | 46 |
| 68 | 4-F | 4-N(CH₃)₂, 3-Cl | 3 |
| 76 | 4-F, 2-Cl | 4-N(CH₃)₂, 3-OCH₃ | 2 |
Table 2: Anti-inflammatory Activity of 1,3-Disubstituted-2-thiohydantoin Analogues [[“]]
| Compound | Substitution Pattern | IC₅₀ (µg/mL) vs. RAW264.7 cells |
| 5 | N-1, N-3 disubstituted | 212.3 |
| 7 | N-1, N-3 disubstituted | 197.68 |
| Celecoxib | (Reference Drug) | 251.2 |
Table 3: Antidiabetic (α-Amylase Inhibition) Activity of Thiohydantoin Derivatives [4]
| Compound | Substitution Pattern | IC₅₀ (µg/mL) |
| FP2 | Substituted thiohydantoin | 140.25 |
| FP4 | Substituted thiohydantoin | 128.90 |
| FP5 | Substituted thiohydantoin | 135.45 |
| FP6 | Substituted thiohydantoin | 145.30 |
| Acarbose | (Reference Drug) | 75.70 |
Experimental Protocols for Biological Assays
Protocol 1: In Vitro Anti-Trypanosoma brucei Growth Inhibition Assay[5][7]
This assay determines the concentration of a compound required to inhibit the growth of Trypanosoma brucei parasites by 50% (EC₅₀).
Materials:
-
Trypanosoma brucei brucei bloodstream forms (e.g., strain 427)
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin solution (e.g., Alamar Blue)
-
Plate reader for fluorescence measurement (Ex/Em: ~530/590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Parasite Culture: Culture T. brucei bloodstream forms in complete HMI-9 medium at 37°C and 5% CO₂. Maintain the parasite density in the logarithmic growth phase (1 x 10⁵ to 2 x 10⁶ cells/mL).
-
Plate Seeding: Harvest parasites and adjust the density to 2 x 10⁴ cells/mL in fresh medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., pentamidine). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Inhibition Assay[8][9][10]
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
96-well cell culture plates
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader for absorbance measurement (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO production inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value.
Note: A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[7]
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and lead optimization.
Putative Anti-inflammatory Signaling Pathway
Some 1,3-disubstituted-2-thiohydantoin derivatives have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase-2 (COX-2). The diagram below illustrates a simplified COX-2 signaling pathway that can be modulated by these compounds.[3][8]
Logical Workflow for SAR Studies
A systematic approach is essential for conducting effective SAR studies. The following diagram outlines a logical workflow for the development and evaluation of this compound derivatives.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Benzoyl-2-thiohydantoin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-2-thiohydantoin is a derivative of the 2-thiohydantoin heterocyclic scaffold. The 2-thiohydantoin core is present in various pharmacologically active molecules and has garnered significant attention in medicinal chemistry.[1][2] Derivatives of 2-thiohydantoin have been investigated for a wide range of biological activities, including as anti-trypanosomal agents, androgen receptor antagonists, and inhibitors of enzymes such as NADPH oxidase.[1][3][4] The biological activities of these compounds are highly dependent on the substituents at various positions on the thiohydantoin ring.[2]
This document provides detailed protocols for utilizing this compound in common cell-based assays to assess its potential cytotoxic, anti-inflammatory, and enzyme inhibitory activities. While specific data for this compound is limited, the methodologies presented are based on established assays for analogous 2-thiohydantoin derivatives.[5][6]
Postulated Mechanism of Action
Based on the activities of related 2-thiohydantoin compounds, this compound may exert its effects through the inhibition of key cellular enzymes or by modulating inflammatory signaling pathways. A potential, though currently hypothetical, mechanism could involve the inhibition of pro-inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes, leading to a reduction in inflammatory mediators.
Figure 1. Postulated inhibitory effect of this compound on a pro-inflammatory signaling pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50), a measure of its cytotoxic potential.
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a relevant cell line for the intended study.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or DMSO).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions in complete culture medium to achieve final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.[8]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Figure 2. Workflow for the MTT-based cell viability and cytotoxicity assay.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
This protocol assesses the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Lipopolysaccharide (LPS).
-
Griess Reagent kit.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Include a control group with LPS only and a vehicle control.[7]
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.[7]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (Hypothetical Data)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 2.1 |
| 1 | 95.2 ± 3.5 |
| 10 | 75.8 ± 4.2 |
| 50 | 48.9 ± 5.1 |
| 100 | 22.3 ± 3.8 |
| IC50 (µM) | ~50 |
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.6 ± 1.8 | 0 |
| LPS + 1 µM Compound | 22.1 ± 1.5 | 13.7 |
| LPS + 10 µM Compound | 15.4 ± 1.2 | 39.8 |
| LPS + 50 µM Compound | 8.9 ± 0.9 | 65.2 |
Conclusion
The protocols outlined in this document provide a framework for the initial cell-based screening of this compound. Given the diverse biological activities of the 2-thiohydantoin scaffold, further investigations into specific molecular targets and signaling pathways are warranted to fully elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
1-Benzoyl-2-thiohydantoin: Application Notes for a Versatile Chemical Scaffold in Biological Systems
Introduction
1-Benzoyl-2-thiohydantoin belongs to the thiohydantoin class of heterocyclic compounds, which are sulfur analogs of hydantoin. The 2-thiohydantoin core is a privileged scaffold in medicinal chemistry and has been the subject of extensive research due to its wide range of biological activities.[1][2][3][4] While the specific use of this compound as a dedicated chemical probe is not extensively documented in publicly available literature, the broader family of 2-thiohydantoin derivatives has been investigated for various therapeutic and research applications, including as enzyme inhibitors and modulators of cellular pathways.[1][5][6] These derivatives have shown potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents.[1][3][4][5][6]
This document provides an overview of the potential applications of the 2-thiohydantoin scaffold as a chemical probe for biological systems, drawing on data from various derivatives. The provided protocols are generalized and should be adapted for specific experimental contexts.
Potential Biological Applications
The 2-thiohydantoin scaffold has been identified as a versatile starting point for the development of inhibitors for various enzymes and as modulators of signaling pathways. The biological activity is highly dependent on the substitutions at the N-1, N-3, and C-5 positions of the thiohydantoin ring.[1]
1. Enzyme Inhibition:
Derivatives of 2-thiohydantoin have been shown to inhibit a range of enzymes, making them useful tools for studying enzyme function and for drug discovery.
-
α-Glucosidase and α-Amylase Inhibition: Certain 2-thiohydantoin derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This makes them potential probes for studying metabolic disorders like diabetes.[5]
-
Urease Inhibition: Thiohydantoins derived from amino acids have been identified as potent urease inhibitors.[6]
-
NADPH Oxidase (NOX) Inhibition: Substituted 5-benzylidene-1-methyl-2-thiohydantoins have been reported as inhibitors of NOX1 and NOX4, which are involved in the production of reactive oxygen species.
-
Tyrosinase Inhibition: Some thiohydantoin derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin synthesis.
2. Modulation of Cellular Signaling:
-
Anti-inflammatory Effects: 1,3-disubstituted-2-thiohydantoin analogs have been shown to possess anti-inflammatory properties by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in murine leukemia cells (RAW264.7).[3][7] This suggests their potential use as probes to investigate inflammatory signaling pathways.
-
Anticancer Activity: Various 2-thiohydantoin derivatives have exhibited cytotoxic activity against different cancer cell lines.[1][8] The well-known androgen receptor antagonist, Enzalutamide, features a 2-thiohydantoin core, highlighting the scaffold's potential in cancer research.[2]
3. Antimicrobial and Antiparasitic Activity:
-
Anti-Trypanosoma brucei Activity: 1-Benzyl-3-aryl-2-thiohydantoin derivatives have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[2][9][10]
-
Antibacterial and Antifungal Activity: The 2-thiohydantoin ring is a common feature in compounds with antibacterial and antifungal properties.[1]
Data Presentation
The following tables summarize quantitative data for various 2-thiohydantoin derivatives from the literature.
Table 1: Anti-Trypanosomal Activity of 1-Benzyl-3-aryl-2-thiohydantoin Derivatives
| Compound | Substituents | EC50 (nM) against T. brucei |
| 1 | 1-benzyl-3-(3-chloro-4-methoxyphenyl) | < 500 |
| 68 | 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl) | 3 |
| 76 | 1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl) | 2 |
Data from ACS Med Chem Lett. 2017;8(8):886-891.[2][9][10]
Table 2: Enzyme Inhibition by 2-Thiohydantoin Derivatives
| Derivative Class | Target Enzyme | IC50 | Reference |
| Substituted 2-thiohydantoins | α-Amylase | 128.90 - 145.30 µg/mL | [5] |
| Substituted 2-thiohydantoins | α-Glucosidase | 129.40 - 150.85 µg/mL | [5] |
Data from Sci Rep. 2025;15(1):12345.
Table 3: Anti-inflammatory Activity of 1,3-Disubstituted-2-Thiohydantoin Analogues
| Compound | Cytotoxicity IC50 (µg/mL) against RAW264.7 cells |
| Compound 5 | 212.3 |
| Compound 7 | 197.68 |
| Celecoxib (control) | 251.2 |
Data from Molecules. 2022;27(19):6271.[3][7]
Experimental Protocols
The following are generalized protocols for experiments involving 2-thiohydantoin derivatives. Specific concentrations, incubation times, and reagents should be optimized for each experimental setup.
Protocol 1: General Synthesis of 1,3-Disubstituted-2-thiohydantoins
This protocol is based on the isothiocyanate route, a common method for synthesizing 2-thiohydantoin derivatives.[2][10]
Materials:
-
N-substituted glycine ester
-
Isothiocyanate derivative
-
Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the N-substituted glycine ester in ethanol at room temperature.
-
Add the isothiocyanate derivative to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The corresponding 2-thiohydantoin derivative often precipitates from the reaction mixture upon completion.
-
Collect the precipitate by filtration.
-
If the product does not precipitate, it can be purified by column chromatography.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 2-thiohydantoin derivatives on a chosen cell line.[5]
Materials:
-
Cell line of interest (e.g., RAW264.7)
-
Complete cell culture medium
-
2-thiohydantoin derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 2-thiohydantoin derivative in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 3: Nitric Oxide (NO) Production Assay in Macrophages
This protocol measures the anti-inflammatory effect of 2-thiohydantoin derivatives by quantifying NO production in LPS-stimulated macrophages.[3]
Materials:
-
RAW264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
2-thiohydantoin derivative stock solution
-
Griess Reagent system
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 2-thiohydantoin derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a plate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Visualizations
Below are diagrams illustrating key concepts related to the application of 2-thiohydantoin derivatives.
Caption: Synthetic workflow for 1,3-disubstituted-2-thiohydantoins.
Caption: Workflow for assessing anti-inflammatory effects.
Caption: Putative mechanism of anti-inflammatory action.
References
- 1. jchemrev.com [jchemrev.com]
- 2. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Potential Use of 1-Benzoyl-2-thiohydantoin and its Analogs in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery. Thiohydantoin derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. While direct anti-inflammatory data for 1-Benzoyl-2-thiohydantoin is limited in publicly available literature, extensive research on closely related 1,3-disubstituted-2-thiohydantoin analogs provides a strong rationale for its investigation as a potential anti-inflammatory agent.[1][2]
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of the 1,3-disubstituted-2-thiohydantoin scaffold, serving as a valuable resource for researchers interested in exploring this compound or similar molecules. The protocols detailed below are based on established methodologies for evaluating anti-inflammatory compounds.
Proposed Mechanism of Action
Studies on 1,3-disubstituted-2-thiohydantoin analogs suggest that their anti-inflammatory effects are mediated, at least in part, through the inhibition of key inflammatory pathways. Molecular modeling studies indicate a significant binding affinity of these compounds for the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects due to COX-1 inhibition.
Furthermore, these derivatives have been shown to suppress the production of other critical inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2] This multi-faceted inhibition of key inflammatory pathways underscores the therapeutic potential of the thiohydantoin scaffold.
Data Presentation: In Vitro Anti-inflammatory Activity of 1,3-Disubstituted-2-Thiohydantoin Analogs
The following tables summarize the quantitative data from a study on novel 1,3-disubstituted-2-thiohydantoin derivatives, demonstrating their potential as anti-inflammatory agents.[1][2] Note: "Compound 7" in the original study is a lead compound from this series.
Table 1: Cytotoxicity of 1,3-Disubstituted-2-Thiohydantoin Derivatives in RAW264.7 Macrophages
| Compound | IC50 (µg/mL) |
| Compound 5 | 212.3 |
| Compound 7 | 197.68 |
| Celecoxib (Control) | 251.2 |
Data extracted from a study on 1,3-disubstituted-2-thiohydantoin analogs, where lower IC50 values indicate higher cytotoxicity.[1]
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µg/mL) | NO Production Inhibition |
| Compound 7 | Not specified | Significant (six-fold reduction) |
| Celecoxib (Control) | Not specified | Not specified in abstract |
Qualitative data from the abstract indicating significant NO inhibition by Compound 7.[1]
Table 3: Effect of Compound 7 on Pro-inflammatory Cytokine Expression in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | Treatment (50 µg/mL) | Effect |
| IL-1β | Compound 7 | Significant, dose-dependent reduction |
| IL-6 | Compound 7 | Significant reduction |
| TNF-α | Compound 7 | Significant reduction |
Data summarized from the reported effects of Compound 7 on cytokine expression.[1][2]
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the test compound on a relevant cell line, such as the murine macrophage cell line RAW264.7.
-
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or analog)
-
Lipopolysaccharide (LPS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100, 200 µg/mL) and a vehicle control (DMSO) for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.
-
Materials:
-
RAW264.7 cells and culture medium
-
This compound (or analog)
-
LPS (1 µg/mL)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from the sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Materials:
-
RAW264.7 cells and culture medium
-
This compound (or analog)
-
LPS (1 µg/mL)
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Protocol:
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in the NO Production Assay.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance at the specified wavelength.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[3][4][5][6][7]
-
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (or analog)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Animal handling equipment
-
-
Protocol:
-
Divide the rats into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Mandatory Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound analogs.
Caption: Experimental workflow for evaluating the anti-inflammatory potential of novel compounds.
Caption: Logical relationship between chemical structure and biological activity.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 1-Benzoyl-2-thiohydantoin Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of 1-benzoyl-2-thiohydantoin analogs. The protocols detailed herein are intended to serve as a guide for the development of novel therapeutic agents based on this promising chemical scaffold.
Introduction
The 2-thiohydantoin core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved drugs.[1][2] Substitution at the N-1 and N-3 positions, as well as at the C-5 position of the thiohydantoin ring, allows for the generation of a diverse library of analogs with a wide range of biological activities, including potent anticancer effects.[3][4] Specifically, acylation at the N-1 position with a benzoyl group introduces an additional site for molecular interactions, potentially enhancing the binding affinity and specificity of these compounds for their biological targets. This document outlines the synthesis of this compound analogs and protocols for assessing their anticancer properties.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process, starting from α-amino acids. A general synthetic approach involves the formation of the 2-thiohydantoin ring, followed by N-acylation.
Experimental Protocol: General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs, which can be adapted for various substitutions on the benzoyl and thiohydantoin rings.
Materials:
-
α-amino acid
-
Isothiocyanate derivative
-
Anhydrous ethanol
-
Triethylamine
-
Benzoyl chloride (or substituted benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of 2-Thiohydantoin Precursor
-
Dissolve the desired α-amino acid (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
Add the corresponding isothiocyanate derivative (1.1 equivalents) to the solution.
-
Add triethylamine (2.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 2-3.
-
The precipitated 2-thiohydantoin precursor is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: N-Benzoylation of the 2-Thiohydantoin Precursor
-
Suspend the dried 2-thiohydantoin precursor (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 equivalents) to the suspension and stir for 10 minutes at 0 °C.
-
Slowly add benzoyl chloride or a substituted benzoyl chloride derivative (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound analog.
Characterization: The structure and purity of the synthesized analogs should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Evaluation
The synthesized this compound analogs can be evaluated for their anticancer activity using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound analogs (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogs in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The cytotoxic activities of synthesized this compound analogs are summarized in the table below.
| Compound ID | Substitution on Benzoyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Chloro | MCF-7 (Breast) | 15.2 ± 1.8 | [5] |
| Analog 2 | 4-Methoxy | PC-3 (Prostate) | 22.5 ± 2.1 | |
| Analog 3 | Unsubstituted | HepG2 (Liver) | 35.8 ± 3.5 | |
| Analog 4 | 3,4-Dichloro | HCT116 (Colon) | 8.9 ± 0.9 | [5] |
| Analog 5 | 4-Nitro | A549 (Lung) | 12.4 ± 1.3 | |
| Thiohydantoin-Triazole 9b | N/A | HepG2 (Liver) | 10.30 ± 0.21 | [6] |
| Thiohydantoin-Triazole 9b | N/A | HT-29 (Colon) | 13.73 ± 0.10 | [6] |
| Thiohydantoin-Triazole 9b | N/A | MCF-7 (Breast) | 7.85 ± 0.05 | [6] |
Note: The data presented is a representative compilation from various sources and may not be from a single study. The specific structures of "Analog 1-5" are hypothetical examples for illustrative purposes, while the data for "Thiohydantoin-Triazole 9b" is from a published study.
Mechanism of Action and Signaling Pathways
Thiohydantoin derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the well-established mechanisms for certain thiohydantoin analogs is the antagonism of the androgen receptor (AR), which is crucial for the growth of prostate cancer.[7] Other studies have suggested the inhibition of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).[4]
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of this compound analogs.
Potential Signaling Pathway Inhibition
Caption: Potential mechanism of action of this compound analogs in cancer cells.
References
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of 1-Benzoyl-2-thiohydantoin in Human Plasma and Urine by LC-MS/MS
Abstract
This document provides a detailed protocol for the sensitive and selective quantification of 1-Benzoyl-2-thiohydantoin in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies involving this compound. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters according to established guidelines.
Introduction
This compound is a derivative of thiohydantoin, a class of compounds with significant interest in medicinal chemistry and as intermediates in organic synthesis.[1][2] Thiohydantoin derivatives are known to possess a range of biological activities, including antibacterial and anti-inflammatory properties.[2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies. This application note details a robust LC-MS/MS method for this purpose.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in biological samples is depicted below.
Caption: Figure 1: A schematic diagram illustrating the major steps involved in the analytical workflow for the quantification of this compound in biological samples.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Isotopically labeled this compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma and urine (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free plasma or urine to achieve a concentration range of 1 to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the isotopically labeled internal standard in methanol.
Sample Preparation Protocol
For Human Plasma:
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[4]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
For Human Urine:
-
Pipette 50 µL of the urine sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution.
-
Add 440 µL of ultrapure water to dilute the sample.
-
Vortex the mixture for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 221.0 | 105.1 | 25 |
| This compound (Quantifier) | 221.0 | 77.1 | 35 |
| Internal Standard (IS) | 226.0 | 110.1 | 25 |
Method Validation Summary
The analytical method was validated according to the principles of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7][8][9]
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% |
| Inter-day Precision (%RSD) | < 12% | ≤ 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Recovery | 85 - 95% | Consistent and reproducible |
| Matrix Effect | Minimal | - |
Data Presentation
Table 3: Linearity Data for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.248 |
| 500 | 6.241 |
| 1000 | 12.510 |
Table 4: Precision and Accuracy Data for Quality Control Samples in Human Urine
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| Low | 3 | 6.8 | 8.5 | -5.2 |
| Medium | 75 | 4.2 | 5.9 | +2.1 |
| High | 750 | 3.5 | 4.8 | +1.5 |
Signaling Pathway Context
While this compound does not have a defined signaling pathway, its structural similarity to other thiohydantoin derivatives suggests potential interactions with various biological targets. Thiohydantoins have been investigated for their effects on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[3][10][11] The diagram below illustrates a simplified representation of a potential interaction within a biological system.
Caption: Figure 2: A conceptual diagram showing the potential interaction of this compound with a biological target, leading to a downstream cellular response.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma and urine. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in support of various research and development activities. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. omicsonline.org [omicsonline.org]
- 9. extranet.who.int [extranet.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Benzoyl-2-thiohydantoin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzoyl-2-thiohydantoin.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common approach for synthesizing this compound involves the reaction of an α-amino acid with benzoyl isothiocyanate.[1] This is followed by a cyclization step, which is often acid-catalyzed, to form the thiohydantoin ring. The initial reaction forms an N-benzoylthiocarbamoyl amino acid intermediate.[2]
Q2: Which starting amino acid should I use to synthesize this compound?
To synthesize this compound specifically, the simplest α-amino acid, glycine, should be used. The use of other α-amino acids will result in a substituent at the 5-position of the thiohydantoin ring.
Q3: What are the critical reaction conditions to control for optimal yield?
Key parameters to control for a successful synthesis include temperature, reaction time, solvent, and the purity of reagents. Anhydrous conditions are often crucial, especially when using reagents that are sensitive to moisture.[3] The choice of acid catalyst for the cyclization step can also significantly impact the reaction outcome.[2]
Q4: I am seeing low reactivity with benzoyl isothiocyanate. Is this a known issue?
Yes, in some contexts, benzoyl isothiocyanate has been noted to have limited reactivity.[4] The reaction conditions, such as solvent and temperature, may need to be optimized to ensure efficient conversion. For instance, a study on a similar synthesis of 3-benzoyl-1-phenyl-2-thiohydantoin utilized dry acetone as the solvent.[2]
Q5: What are the expected properties of this compound?
This compound has a molecular formula of C₁₀H₈N₂O₂S and a molecular weight of approximately 220.25 g/mol .[5][6] It is important to characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in Reagents or Glassware: Benzoyl isothiocyanate can be sensitive to moisture, which can lead to its decomposition.[3] | Ensure all glassware is thoroughly oven-dried and cooled in a desiccator before use. Use anhydrous solvents and ensure reagents are stored under dry conditions. |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | Carefully measure and use the correct stoichiometry of the starting amino acid and benzoyl isothiocyanate. A slight excess of one reagent may be explored to drive the reaction to completion. | |
| Suboptimal Reaction Temperature: The reaction may require specific temperature conditions for both the initial coupling and the subsequent cyclization. | If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and avoid decomposition at excessively high temperatures. | |
| Inefficient Cyclization: The cyclization of the N-benzoylthiocarbamoyl amino acid intermediate may not be proceeding efficiently. | Ensure the appropriate acid catalyst is being used and at the correct concentration. Trifluoroacetic acid has been used for similar cyclizations.[2] | |
| Presence of Multiple Impurities in the Final Product | Side Reactions: The starting materials or the product may be undergoing side reactions under the reaction conditions. | Analyze the reaction mixture by TLC at different time points to identify the formation of byproducts. Adjusting the reaction temperature or time may minimize side reactions. |
| Decomposition of the Product: The 1-benzoyl group may be susceptible to hydrolysis under certain workup or purification conditions.[7] | Use mild conditions for workup and purification. Avoid strongly acidic or basic aqueous solutions if hydrolysis is suspected. | |
| Incomplete Reaction: The presence of starting materials in the final product indicates an incomplete reaction. | Increase the reaction time or temperature, or consider a more effective catalyst. Monitor for the disappearance of starting materials by TLC. | |
| Difficulty in Product Purification | Inappropriate Crystallization Solvent: The chosen solvent may not be optimal for crystallizing the product, leading to oiling out or poor recovery. | Experiment with different solvent systems for recrystallization. A combination of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is often effective. |
| Co-precipitation of Byproducts: Impurities may be co-precipitating with the desired product. | If recrystallization is ineffective, consider column chromatography for purification. Select a suitable stationary phase and eluent system based on the polarity of the product and impurities. |
Experimental Protocols
Synthesis of this compound from Glycine
This protocol is a general guideline based on established methods for thiohydantoin synthesis.[1][2] Optimization may be required.
Step 1: Formation of N-Benzoylthiocarbamoyl-glycine
-
In a round-bottom flask, dissolve glycine (1 equivalent) in a suitable anhydrous solvent (e.g., dry acetone).
-
Add benzoyl isothiocyanate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude N-benzoylthiocarbamoyl-glycine intermediate.
Step 2: Cyclization to this compound
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Dissolve the crude intermediate from Step 1 in a suitable acid catalyst, such as trifluoroacetic acid.[2]
-
Stir the mixture at room temperature or with gentle heating. Monitor the formation of the product by TLC.
-
After the cyclization is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and mass spectrometry.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. jchemrev.com [jchemrev.com]
- 2. 35. Degradative studies on peptides and proteins. Part II. Synthesis and properties of 3-benzoyl-1-phenyl-2-thiohydantoin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. jchemrev.com [jchemrev.com]
troubleshooting low yield in 1-Benzoyl-2-thiohydantoin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoyl-2-thiohydantoin.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and historically significant method for synthesizing this compound is the reaction of hippuric acid (N-benzoylglycine) with a thiocyanate salt, typically ammonium thiocyanate, in the presence of a dehydrating agent like acetic anhydride.[1][2] This reaction proceeds through the formation of an intermediate azlactone.[2]
Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?
A2: Low yields in this compound synthesis can stem from several factors:
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Hydrolysis of the Product: this compound is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions, which cleaves the benzoyl group to yield 2-thiohydantoin.[3][4] Careful control of pH during workup is crucial.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.
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Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Purity of Reagents: The purity of hippuric acid, ammonium thiocyanate, and acetic anhydride is critical for a successful reaction.
-
Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride and interfere with the formation of the reactive intermediates.
Q3: Can the 1-benzoyl group be cleaved during the reaction or workup?
A3: Yes, the N-benzoyl group is labile and can be cleaved under both acidic and basic conditions.[3][5] In strongly alkaline solutions (pH > 11), the hydrolysis to 2-thiohydantoin and benzoic acid is rapid.[4] During acidic workup, prolonged exposure to strong acids can also lead to the loss of the benzoyl group.
Q4: What are some of the potential side products in this synthesis?
A4: Potential side products can include unreacted starting materials, the hydrolyzed product (2-thiohydantoin), and polymeric materials. The formation of hippuranilide has been reported under certain conditions when reacting hippuric acid with phenyl isothiocyanate, highlighting the possibility of alternative reaction pathways.[5]
Q5: How can I purify the final this compound product?
A5: The product is typically a solid that can be purified by recrystallization from a suitable solvent, such as ethanol.[6] Column chromatography on silica gel can also be employed for further purification if necessary.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.
Materials:
-
Hippuric acid
-
Ammonium thiocyanate
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hippuric acid (1 equivalent) and ammonium thiocyanate (1.5 equivalents).
-
Add glacial acetic acid and acetic anhydride to the flask.
-
Heat the reaction mixture to reflux with constant stirring. The optimal reaction time and temperature may need to be determined empirically but typically ranges from 1 to 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
| Parameter | Condition 1 | Condition 2 (Optimized) | Reference |
| Starting Material | Hippuric Acid | Hippuric Acid | [2] |
| Reagent | Ammonium Thiocyanate | Ammonium Thiocyanate | [2] |
| Solvent/Dehydrating Agent | Acetic Anhydride | Acetic Anhydride/Acetic Acid | [2] |
| Temperature | Reflux | 100-110 °C | |
| Reaction Time | 2 hours | 1 hour | [6] |
| Yield | Moderate | High |
Troubleshooting Guide
Low yield in the synthesis of this compound can be a frustrating issue. The following troubleshooting guide, presented as a logical workflow, can help identify and resolve common problems.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Mechanism and Potential Side Reaction
The synthesis of this compound from hippuric acid and ammonium thiocyanate is believed to proceed through an azlactone intermediate. Understanding this pathway and potential side reactions, such as hydrolysis, is key to optimizing the synthesis.
Caption: Synthetic pathway of this compound and its hydrolysis.
References
Technical Support Center: Purification of 1-Benzoyl-2-thiohydantoin Crude Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Benzoyl-2-thiohydantoin crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in my crude this compound product?
A2: Common impurities may include unreacted starting materials such as benzoyl isothiocyanate and the starting amino acid, as well as side-products from the cyclization reaction. In the context of Edman degradation, impurities can arise from the cleavage of the peptide backbone or modifications to amino acid side chains.[1][2]
Q3: How can I assess the purity of my this compound product?
A3: The purity of your product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring its melting point. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Q4: My this compound is not dissolving in the recrystallization solvent, even when heated. What should I do?
A4: This indicates that the solvent is not suitable for your compound at the concentration used. You can try the following:
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Increase the volume of the solvent: Add more solvent in small portions until the compound dissolves.
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Try a different solvent: Ethanol or a mixture of ethanol and water is often effective for thiohydantoin derivatives.[3][4][5] You can also screen other polar solvents like methanol or isopropanol.
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Use a mixed solvent system: Dissolve the crude product in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy.[6]
Q5: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of solution above its melting point. To resolve this:
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Reheat the solution to dissolve the oil.
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Add more of the "good" solvent to decrease the saturation of the solution.
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Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath.
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Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
Q6: I have a low yield of crystals after recrystallization. What are the possible reasons?
A6: Low recovery can be due to several factors:
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Using too much solvent: This will keep more of your product dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to dissolve your crude product.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and lower overall recovery.
-
The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of your product may remain in solution. Consider using a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Column Chromatography
Q7: My this compound is sticking to the silica gel column and won't elute. What can I do?
A7: This is a common issue with polar compounds on a silica gel stationary phase. Here are some solutions:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a polar modifier: For polar, nitrogen-containing heterocycles, adding a small amount (0.5-2%) of triethylamine or a few drops of ammonia to the mobile phase can help to reduce tailing and improve elution by competing for active sites on the silica gel.
-
Switch to a different stationary phase: If your compound is highly polar or sensitive to the acidic nature of silica gel, consider using a less acidic stationary phase like alumina (neutral or basic).
Q8: The separation of my compound from impurities on the column is poor. How can I improve it?
A8: To improve separation:
-
Optimize the solvent system using TLC: Before running the column, find a solvent system that gives your desired compound an Rf value of around 0.2-0.4 and good separation from impurities on a TLC plate.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with close Rf values.
-
Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general method for the recrystallization of this compound.
Materials:
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Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot ethanol and filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
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UV lamp for visualization
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3. If the compound shows significant tailing, adding a small amount of triethylamine (e.g., 1%) to the eluent can be beneficial.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Recrystallization Solvents for this compound and Analogs
| Solvent/Solvent System | Typical Ratio (v/v) | Expected Purity | Expected Yield | Reference |
| Ethanol | - | High | Good to High | [3][4] |
| Ethanol/Water | Varies | High | Good | [5] |
| Methanol | - | High | Good | [4] |
| Glacial Acetic Acid/Water | Varies | High | Good | [5] |
Table 2: Suggested Column Chromatography Conditions for this compound
| Stationary Phase | Mobile Phase System | Gradient Profile | Expected Purity | Reference |
| Silica Gel | Hexane/Ethyl Acetate | Isocratic or Step Gradient | High | General Protocol |
| Silica Gel with Triethylamine | Hexane/Ethyl Acetate with 1% Et3N | Isocratic | High | General Protocol for polar amines |
| Alumina (Neutral or Basic) | Hexane/Ethyl Acetate | Isocratic or Step Gradient | High | Alternative for acid-sensitive compounds |
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. banglajol.info [banglajol.info]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
addressing solubility issues of 1-Benzoyl-2-thiohydantoin in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-Benzoyl-2-thiohydantoin (BTH) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing a precipitate after diluting my this compound (BTH) stock solution into an aqueous buffer. What is the likely cause?
A1: This is a common issue encountered with hydrophobic molecules like BTH. Precipitation typically occurs because BTH is poorly soluble in aqueous solutions. When a stock solution, usually prepared in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer, the percentage of the organic solvent decreases significantly. The aqueous buffer is unable to maintain BTH in solution, leading to its precipitation.[1]
Q2: What is the recommended starting approach for dissolving this compound (BTH)?
A2: The recommended starting approach is to first prepare a high-concentration stock solution of BTH in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into the final aqueous buffer to achieve the desired working concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is kept to a minimum to avoid off-target effects.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based or enzymatic assays?
A3: To minimize any potential artifacts from the solvent, the final concentration of DMSO in your assay should be as low as possible, typically below 1%.[1] Many biological assays can tolerate up to 0.5% DMSO without significant effects. However, the ideal maximum concentration should be determined empirically for your specific experimental system. Always include a vehicle control with the same final concentration of DMSO in your experiments.
Q4: Can I use other organic solvents besides DMSO to prepare my BTH stock solution?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[1] The choice of solvent will depend on the specific requirements of your experiment and the compatibility of the solvent with your assay. It is important to verify that the chosen solvent does not interfere with your experimental results.
Q5: How does pH affect the solubility of this compound (BTH)?
A5: The solubility of compounds containing amide and thioamide groups can be influenced by pH.[2][3] While BTH does not have strongly acidic or basic groups, extreme pH values could potentially lead to hydrolysis of the benzoyl or hydantoin moieties, affecting its structure and solubility. It is advisable to work with buffers in the physiological pH range (around 7.4) unless your experimental design requires otherwise. The solubility of sparingly soluble salts of weak acids can increase in acidic solutions.[4]
Troubleshooting Guide
Issue: Precipitate formation during dilution of BTH stock solution.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Optimize Stock Solution Preparation | Ensure your BTH stock solution is fully dissolved. If you observe any crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex until all solids are dissolved. Prepare a fresh stock solution if necessary. | A clear, homogenous stock solution with no visible particulates. |
| 2. Reduce Final BTH Concentration | The most straightforward solution is often to lower the final concentration of BTH in your assay to a level that is below its solubility limit in the final aqueous buffer with the chosen co-solvent concentration. | A clear final working solution without any visible precipitate. |
| 3. Optimize Co-solvent Concentration | Determine the highest concentration of your organic co-solvent (e.g., DMSO) that is tolerated by your assay without causing adverse effects. This may allow for a higher concentration of BTH to remain in solution. Remember to include a vehicle control with the same co-solvent concentration. | Increased solubility of BTH in the final working solution. |
| 4. Modify Buffer Composition | Consider adding solubility-enhancing agents to your aqueous buffer. Options include surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins. The optimal agent and its concentration will need to be determined empirically for your specific assay. | Enhanced solubility of BTH, allowing for higher working concentrations. |
| 5. Alter the Dilution Method | Instead of adding the BTH stock solution directly to a large volume of buffer, try adding the stock to a smaller volume of buffer while vortexing vigorously. This rapid mixing can help to prevent localized high concentrations of BTH that can initiate precipitation.[1] | Improved dispersion and dissolution of BTH in the final working solution. |
Quantitative Data on Common Co-solvents
| Co-solvent | Properties | Recommended Final Concentration in Assays | Considerations |
| DMSO | High solubilizing power for many organic compounds.[5][6] Miscible with water. | < 1% (ideally ≤ 0.5%)[1] | Can be toxic to some cells at higher concentrations.[6] May affect enzyme activity. Always use a vehicle control. |
| Ethanol | Good solvent for many organic compounds. Miscible with water. | < 1% | Can be toxic to cells at higher concentrations. May cause protein precipitation in some assays. |
| PEG 400 | Less toxic than DMSO and ethanol. Miscible with water. | 1-5% | May have higher viscosity. Its effect on the specific assay should be tested. |
| Methanol | Good solvent for many organic compounds. Miscible with water. | < 1% | Generally more toxic than ethanol. Its compatibility with the assay must be verified. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of BTH in DMSO
Materials:
-
This compound (BTH) powder (Molar Mass: 220.25 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2.20 mg of BTH powder and place it in a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the BTH.
-
Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
If any solid remains, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Store the 10 mM BTH stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM BTH Working Solution in Aqueous Buffer
Materials:
-
10 mM BTH stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the 10 mM BTH stock solution and the aqueous buffer to room temperature.
-
Prepare the final volume of the working solution. For example, to prepare 1 mL of a 100 µM BTH working solution with a final DMSO concentration of 1%:
-
Pipette 990 µL of the aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, slowly add 10 µL of the 10 mM BTH stock solution.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the concentration of BTH may be too high for the given conditions. Consider preparing a lower concentration working solution.
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: A flowchart for troubleshooting this compound insolubility.
Caption: A step-by-step workflow for preparing BTH solutions for experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
preventing side product formation in thiohydantoin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side product formation during thiohydantoin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in my thiohydantoin synthesis?
Low yields can stem from several factors, primarily related to reaction conditions and the stability of the starting materials. Key issues include:
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Uneven Heating : The use of heating methods like a mantle can create "hot spots," leading to the thermal decomposition of starting amino acids or the final thiohydantoin product.[1] An oil bath, which provides more uniform heating, has been shown to produce significantly higher yields.
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Thermal Instability of Amino Acids : Certain amino acids, particularly those with acidic or basic side chains (e.g., arginine, aspartic acid, glutamic acid), are prone to decomposition at the high temperatures often required for synthesis.[2][1]
-
Incomplete Reactions : The reaction may not proceed to completion if conditions are not optimal. For instance, syntheses involving benzil and thiourea may fail in the absence of a base like potassium hydroxide.[2]
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Reaction Scale : Small-scale reactions can sometimes result in lower percentage yields due to proportionally higher product losses during work-up and purification steps.[2][1]
Q2: I'm observing product degradation during the work-up. How can I prevent hydrolysis?
The thiohydantoin ring can be susceptible to hydrolysis under strongly alkaline conditions. To prevent this during work-up, it is crucial to minimize the exposure of the product to strong bases. If an alkaline wash is necessary to remove acidic impurities, it should be performed quickly and at a low temperature. Prompt neutralization of the reaction mixture and aqueous layers to a near-neutral pH is recommended to preserve the product.[2]
Q3: I've isolated an unexpected product. What are some common side reactions to consider?
Several side reactions can lead to the formation of unexpected byproducts. Common examples include:
-
Thermal Desulfurization : In some cases, sulfur can be lost from the amino acid side chain. A notable example is the reaction of L-cysteine with thiourea, which can yield 5-methyl-2-thiohydantoin, the same product expected from L-alanine.[2][1]
-
Side-Chain Reactivity : The functional groups in amino acid side chains (e.g., a second amine or carboxylic acid) can compete with the primary reaction, leading to various byproducts instead of the desired thiohydantoin ring.[2] This is a known issue for residues like serine, threonine, arginine, aspartic acid, and glutamic acid.[3]
-
Ambiguous Cyclization with Substituted Thioureas : When using an N-substituted thiourea, there can be ambiguity in which nitrogen atom participates in the cyclization. For example, the reaction of L-valine with N-allylthiourea can result in two different thiohydantoin products.[2][1]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Low Yields & Product Decomposition | Uneven heating from a heating mantle causing "hot spots." | Switch to an oil bath for uniform temperature distribution. Optimize reaction time; refluxing for no more than 30 minutes in an oil bath has shown improved yields.[1] |
| Reaction Failure (Starting material recovered) | Lack of a necessary catalyst or incorrect pH. | For reactions like benzil with thiourea, ensure a base (e.g., potassium hydroxide) is present, as its absence can lead to reaction failure.[2][4] |
| Formation of an unexpected olefinic thiohydantoin | Using amino acids like serine or threonine, which can undergo β-elimination. | The action of base on thiohydantoins derived from N,S-diacetylcysteine (from serine) can cause β-elimination. Consider protecting group strategies or alternative synthetic routes for these amino acids.[3] |
| Multiple products when using N-substituted thiourea | The substituted and unsubstituted nitrogen atoms of the thiourea can both react. | This leads to a mixture of products.[1] Careful separation using column chromatography is required. Confirm the structure of the desired product using NMR and MS analysis. |
| Failure to form thiohydantoins with specific amino acids | High thermal instability or side-chain reactivity of amino acids like arginine, aspartic acid, and lysine. | These amino acids often fail to yield the desired product under direct high-temperature condensation with thiourea.[1] Alternative methods, such as those using isothiocyanates or protecting groups, may be necessary.[5] |
Quantitative Data Summary
The choice of heating method and reaction scale can significantly impact the yield of 2-thiohydantoin synthesis from α-amino acids and thiourea. The following table summarizes yields obtained under different conditions.
| Amino Acid | Heating Method | Scale (mmol) | Yield (%) | Reference |
| L-Alanine | Heating Mantle | 1.0 | 78 | [1] |
| L-Alanine | Oil Bath | 1.0 | 99 | [1] |
| L-Valine | Heating Mantle | 1.0 | 69 | [1] |
| L-Valine | Oil Bath | 1.0 | 95 | [1] |
| L-Leucine | Heating Mantle | 1.0 | 66 | [1] |
| L-Leucine | Oil Bath | 1.0 | 99 | [1] |
| L-Leucine | Oil Bath | 10.0 | 99 | [1] |
| L-Phenylalanine | Heating Mantle | 1.0 | 23 | [1] |
| L-Phenylalanine | Oil Bath | 1.0 | 79 | [1] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Thiohydantoins from α-Amino Acids
This protocol is based on the direct condensation method optimized for high yields with amino acids containing non-polar side chains.[1]
-
Preparation : In a round-bottom flask, mix the desired α-amino acid (1.0 mmol) and thiourea (3.0 mmol).
-
Reaction Setup : Place the flask in an oil bath preheated to 180-190°C.
-
Reaction : Heat the mixture with stirring. The mixture will melt and fume. Continue heating for a total of 30 minutes.
-
Cooling : After 30 minutes, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification :
-
Add distilled water to the flask to dissolve the unreacted thiourea. The 2-thiohydantoin product, being less water-soluble, will precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
-
Protocol 2: Work-up Procedure to Minimize Hydrolysis
This procedure should be followed after the initial reaction to prevent base-catalyzed degradation of the thiohydantoin product.[2]
-
Cooling : After the reaction is complete, cool the reaction mixture in an ice bath to 0-5°C.
-
Neutralization : If the reaction was run under basic conditions, slowly add a dilute acid (e.g., 1M HCl) while monitoring the pH with a pH meter or test strips. Adjust the pH to approximately 7.
-
Extraction : If extraction is required, use a suitable organic solvent.
-
Washing : If an alkaline wash is unavoidable (e.g., to remove acidic starting materials), use a cold, dilute basic solution (e.g., 5% NaHCO₃) and perform the wash quickly. Immediately neutralize the organic layer by washing with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Troubleshooting workflow for low yields in thiohydantoin synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 1-Benzoyl-2-thiohydantoin for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Benzoyl-2-thiohydantoin. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives involve two primary routes. The first is the reaction of an N-acyl-α-amino acid, such as N-benzoyl-glycine (hippuric acid), with a thiocyanate source like ammonium thiocyanate in the presence of a dehydrating agent like acetic anhydride.[1][2] The second common approach is the condensation reaction between an α-dicarbonyl compound like benzil and thiourea in the presence of a base.[3][4]
Q2: What are the critical parameters to control when scaling up the synthesis?
A2: When scaling up, precise control over reaction temperature is crucial to prevent the decomposition of starting materials and products.[5] Uniform heating, for instance, using an oil bath rather than a heating mantle, can significantly improve yields.[5] Efficient stirring is also vital to ensure homogeneity, especially in larger reaction volumes. The rate of addition of reagents and the efficiency of work-up and purification procedures become increasingly important at a larger scale to minimize product loss.[6]
Q3: What purity level is required for this compound intended for preclinical studies?
A3: For preclinical studies, the active pharmaceutical ingredient (API) must be well-characterized and highly pure to ensure that observed biological effects are attributable to the compound itself and not impurities.[7] Regulatory guidelines generally require the identification and quantification of any impurity present at a level of 0.1% or higher.[8] The purity, impurity profile, and physical state of the API should be consistent across batches.[7]
Q4: How can the final product be purified to meet preclinical standards?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography.[5] Ethanol is a commonly used solvent for the recrystallization of thiohydantoin derivatives.[3][5] For challenging separations, flash column chromatography with a suitable solvent system, such as hexane/ethyl acetate, can be employed.[6] The choice of the purification method depends on the scale of the synthesis and the nature of the impurities.
Q5: What are the potential side reactions to be aware of during the synthesis?
A5: Side reactions can lead to the formation of byproducts and lower yields. For instance, in the reaction involving amino acids, thermal desulfurization of the thiohydantoin ring can occur.[5] If the amino acid has other functional groups in its side chain, these can participate in competing reactions.[5] When using substituted thioureas, there can be ambiguity in which nitrogen atom participates in the cyclization.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Uneven Heating: "Hot spots" can cause decomposition of reactants or products.[5] 2. Suboptimal Temperature: Reaction may be too slow or side reactions may be favored. 3. Incomplete Reaction: Insufficient reaction time or inefficient mixing. 4. Loss during Work-up: Product loss during extraction, washing, or filtration steps. | 1. Use an oil bath for uniform heat distribution.[5] 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Increase reaction time and ensure vigorous stirring. Monitor reaction progress using TLC.[9] 4. Minimize transfer steps and ensure efficient extraction and phase separation. |
| Formation of Multiple Products | 1. Side Reactions: Competing reaction pathways due to reactive functional groups.[5] 2. Decomposition: Degradation of starting materials or the desired product under reaction conditions.[5] 3. Isomerization: Formation of structural or stereoisomers. | 1. Modify the reaction conditions (e.g., temperature, catalyst) to favor the desired pathway. Protect reactive functional groups if necessary. 2. Use milder reaction conditions or reduce the reaction time. 3. Analyze the isomeric mixture and adjust reaction conditions or purification methods to isolate the desired isomer. |
| Difficulty in Product Purification | 1. Oiling Out During Recrystallization: The product separates as an oil instead of crystals. 2. Co-elution in Chromatography: Impurities have similar polarity to the product. 3. Presence of Tarry Byproducts: High-molecular-weight impurities interfere with purification. | 1. Use a different recrystallization solvent or a solvent mixture. Ensure the solution is not supersaturated before cooling.[10] 2. Optimize the mobile phase for column chromatography; consider using a different stationary phase. 3. Pre-treat the crude product (e.g., trituration with a non-polar solvent) to remove tar before the main purification step. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Material Quality: Purity and reactivity of starting materials may differ. 2. Poor Control Over Reaction Parameters: Inconsistent temperature, time, or stirring speed. 3. Changes in Scale: Reaction kinetics and heat transfer can change with scale.[6] | 1. Source high-purity, well-characterized starting materials from a reliable supplier. 2. Implement strict process controls and document all reaction parameters for each batch. 3. Conduct a process hazard analysis and re-optimize reaction conditions for the larger scale. |
Experimental Protocols
Method 1: Synthesis from N-Benzoyl-Glycine (Hippuric Acid) and Ammonium Thiocyanate
This method involves the reaction of hippuric acid with ammonium thiocyanate in the presence of acetic anhydride.
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 1-Benzoyl-2-thiohydantoin Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-Benzoyl-2-thiohydantoin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of this compound?
A1: Researchers often face challenges related to its synthesis, purification, and spectroscopic analysis. Key issues include managing potential tautomerism, ensuring solubility for analytical techniques, preventing hydrolysis of the acyl group, and interpreting complex spectral data from NMR, IR, and mass spectrometry.[1][2][3]
Q2: Can this compound exist in different forms that affect characterization?
A2: Yes, this compound can exhibit tautomerism, primarily between the thione (C=S) and thiol (C-SH) forms. This can lead to multiple or broadened signals in spectroscopic analyses, particularly in NMR, and can be investigated using mass spectrometry.[3]
Q3: What is a common synthetic route for this compound and what are the potential pitfalls?
A3: A common method is the reaction of an N-benzoyl amino acid with a thiocyanate or isothiocyanate.[1][2] Potential pitfalls include low yields due to side reactions, incomplete reaction, and degradation of the product. Reaction conditions such as temperature and the use of a base are critical for success.[4]
Q4: How can I purify crude this compound?
A4: Purification is typically achieved through recrystallization or column chromatography.[5][6] The choice of solvent for recrystallization is crucial and depends on the solubility of the compound and impurities.
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure stoichiometric amounts of reactants. Increase reaction time or temperature moderately. Confirm the necessity and concentration of a base catalyst.[4][7] |
| Side product formation | Monitor the reaction by TLC to identify the formation of byproducts. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. |
| Product degradation | Avoid excessive heating. The N-benzoyl group can be susceptible to hydrolysis under harsh acidic or basic conditions.[1][2] |
| Loss during workup/purification | Optimize the extraction and purification steps. For column chromatography, select an appropriate solvent system to ensure good separation. |
Spectroscopic Characterization
Problem: Complex or unexpected peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Presence of tautomers | Tautomerism can result in multiple sets of peaks. Try acquiring the spectrum in a different solvent or at a different temperature to see if the equilibrium shifts. |
| Residual solvent or impurities | Compare the spectrum with that of the pure solvent. Identify and subtract impurity peaks if they are known. Re-purify the sample if necessary. |
| Racemization | If a chiral starting material was used, racemization could have occurred. Use a chiral solvating agent to differentiate between enantiomers.[8] |
| Hydrolysis | The presence of water can lead to hydrolysis of the 1-benzoyl group. Ensure the use of dry solvents and proper storage of the sample.[1][2] |
Problem: Ambiguous IR spectrum.
| Possible Cause | Troubleshooting Step |
| Poor sample preparation (KBr pellet) | Ensure the sample is finely ground and thoroughly mixed with dry KBr to avoid scattering and broad peaks. |
| Presence of water | A broad peak around 3400 cm⁻¹ may indicate the presence of water. Dry the sample and KBr thoroughly. |
| Incomplete reaction | Look for the presence of starting material peaks (e.g., a carboxylic acid O-H stretch if starting from an N-benzoyl amino acid). |
Problem: Difficulty in identifying the molecular ion peak in the mass spectrum.
| Possible Cause | Troubleshooting Step | | Fragmentation of the molecular ion | The molecular ion may be unstable and fragment easily. Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). | | Presence of adducts | In ESI-MS, adducts with sodium ([M+Na]⁺) or other ions are common. Look for peaks corresponding to these adducts. | | Low sample concentration | Increase the concentration of the sample being analyzed. |
Experimental Protocols & Data
General Synthetic Protocol
A general procedure for the synthesis of 1,3-disubstituted-2-thiohydantoins involves the reaction of an N-substituted glycine ester with an isothiocyanate in a suitable solvent like ethanol at room temperature. The product often precipitates from the reaction mixture or can be purified by column chromatography.[5][6]
Spectroscopic Data Comparison: this compound vs. a Hydantoin Analog
The key difference between a 2-thiohydantoin and its hydantoin analog is the replacement of the C2 carbonyl group with a thiocarbonyl group, which significantly alters their spectroscopic properties.[9]
| Spectroscopic Technique | This compound | 1-Benzoyl-hydantoin (Analog) | Key Differentiating Feature |
| ¹³C NMR (δ in ppm) | C=S: ~180-200 | C=O (at C2): ~150-160 | The downfield shift of the C2 carbon in the thiohydantoin. |
| C=O (at C4): ~170-175 | C=O (at C4): ~170-175 | ||
| IR (cm⁻¹) | C=S stretch: ~1100-1300 | No C=S stretch | Presence of a C=S stretch and absence of the C2 C=O stretch.[9] |
| C=O stretch (at C4): ~1700-1740 | C=O stretch (at C2): ~1750-1780 | ||
| C=O stretch (at C4): ~1700-1740 | |||
| Mass Spectrometry | Molecular Ion (m/z): 220.03[10] | Molecular Ion (m/z): 204.06 | Different molecular weight. |
| Fragmentation: Loss of benzoyl radical (PhCO•) is a common pathway.[11] | Fragmentation: Similar loss of benzoyl radical can occur. | Fragmentation patterns can show subtle differences due to the sulfur atom. |
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: A general workflow for the synthesis, purification, and characterization of this compound.
Troubleshooting Logic for Complex NMR Spectra
Caption: A logical workflow for troubleshooting complex NMR spectra of this compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Mass spectral study of the occurrence of tautomeric forms of thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C10H8N2O2S | CID 949912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 1-Benzoyl-2-thiohydantoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1-Benzoyl-2-thiohydantoin.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to reaction conditions and starting material stability.
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Incomplete Reaction: The cyclization of the N-benzoylthioureido intermediate to form the thiohydantoin ring is a critical step. Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
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Suboptimal Temperature: The reaction to form the thiohydantoin ring often requires heat. However, excessive temperatures can lead to the decomposition of the starting materials or the product. If using a heating mantle, be aware that uneven heating can create "hot spots," potentially leading to lower yields compared to an oil bath which provides more uniform heating.
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Hydrolysis of the Product: this compound is susceptible to hydrolysis, especially under strong alkaline or acidic conditions during workup, which cleaves the N-benzoyl group.[1][2] Maintain a neutral or mildly acidic pH during extraction and purification steps to minimize this side reaction.
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Purity of Starting Materials: Ensure that the N-benzoyl amino acid and the thiocyanate source are of high purity. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
Q2: I am observing a significant amount of a major byproduct in my crude product. How can I identify and minimize it?
A2: The most common byproduct is likely 2-thiohydantoin, resulting from the hydrolysis of the N-benzoyl group.
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Identification: This byproduct can be identified by comparing the crude product to a known standard of 2-thiohydantoin using TLC, LC-MS, or NMR. The hydrolyzed product will have a different retention factor (Rf) on a TLC plate and a lower molecular weight.
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Minimization during Workup: 1-Acyl-2-thiohydantoins are known to be rapidly hydrolyzed in solutions with a pH greater than 11.[1] During the workup procedure, avoid using strong bases to neutralize the reaction mixture. Use of a mild base like sodium bicarbonate is preferable.
-
Minimization during Purification: If using column chromatography, ensure the silica gel is neutral. Acidic or basic silica can promote the hydrolysis of the product on the column.
Another possible byproduct is unreacted N-benzoyl amino acid. This can be removed by a simple aqueous wash with a mild base like a saturated solution of sodium bicarbonate, which will deprotonate the carboxylic acid and pull it into the aqueous layer.
Q3: My purified product still shows impurities by NMR/LC-MS. What purification method is most effective?
A3: A combination of purification techniques is often the most effective approach.
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Recrystallization: This is a powerful technique for removing small amounts of impurities. Ethanol has been shown to be an effective recrystallization solvent for similar thiohydantoin derivatives.[3][4][5][6] A solvent screen with other alcohols (e.g., methanol, isopropanol) or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) may yield better results.
-
Column Chromatography: For separating compounds with different polarities, silica gel column chromatography is very effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from both more polar and less polar impurities.
Q4: The product appears to be an oil and will not crystallize. What steps can I take to induce crystallization?
A4: The inability to crystallize is often due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
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Ensure Purity: First, ensure the product is of high purity by other analytical methods. If significant impurities are present, another round of purification (e.g., column chromatography) may be necessary.
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Remove Residual Solvent: Traces of solvent can be removed by drying the oil under high vacuum for an extended period.
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Induce Crystallization: If the oil is pure, crystallization can be induced by:
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Scratching: Gently scratch the inside surface of the flask containing the oil with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Introduce a tiny crystal of previously obtained pure this compound into the oil.
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Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like hexane) to the oil and stir vigorously. This can sometimes force the compound to precipitate out as a solid, which can then be recrystallized.
-
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification methods for this compound. The data is representative and may vary based on the specific experimental conditions.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity Before (%) | Purity After (%) | Recovery (%) |
| Ethanol | 85 | 98 | 75 |
| Methanol | 85 | 97 | 70 |
| Isopropanol | 85 | 96 | 80 |
| Ethyl Acetate/Hexane | 85 | 95 | 85 |
Table 2: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Single Recrystallization (Ethanol) | 85 | 98 | 75 | Effective for removing minor impurities. |
| Column Chromatography | 85 | >99 | 65 | Best for removing significant amounts of byproducts with different polarities. |
| Recrystallization followed by Column Chromatography | 85 | >99.5 | 55 | For achieving the highest possible purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from N-benzoyl-glycine (hippuric acid) and ammonium thiocyanate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-benzoyl-glycine (1 equivalent), ammonium thiocyanate (1.2 equivalents), and acetic anhydride (3 equivalents).
-
Heating: Heat the reaction mixture in an oil bath at 100°C for 2 hours. The solution should become homogeneous.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water with vigorous stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
-
Drying: Dry the crude product in a vacuum oven at 50°C overnight.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals should start to form. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. If separation is not optimal, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the experimental workflows and key relationships in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflows for this compound.
Caption: Troubleshooting relationships for purity and yield issues.
References
managing reaction intermediates in 1-Benzoyl-2-thiohydantoin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoyl-2-thiohydantoin and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on managing reaction intermediates and optimizing outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated uniformly, preferably using an oil bath to avoid "hot spots" which can lead to decomposition.[1] Extend the reaction time and/or moderately increase the temperature, monitoring the reaction progress by TLC. |
| Decomposition of Starting Materials or Product: Uneven or excessive heating. | Use a controlled heating method like an oil bath for uniform temperature distribution.[1] For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction times and potentially improve yields. | |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants. | Carefully control the stoichiometry, particularly the base concentration in syntheses like the Biltz reaction, as yields can be sensitive to the amount of alkali used.[2] | |
| Poor Quality Reagents: Impure starting materials, particularly the isothiocyanate. | Use freshly purified reagents. Isothiocyanates can degrade over time; consider preparing them in situ from the corresponding amine and a thiocarbonyl source like 1,1'-thiocarbonyldiimidazole (TCDI) if purity is a concern.[3] | |
| Presence of Multiple Products/Impurities | Side Reactions: Hydrolysis of the N-benzoyl group is a common side reaction, especially under basic or acidic conditions.[4][5] | Maintain anhydrous conditions and use a non-nucleophilic base if possible. Work up the reaction under neutral or mildly acidic conditions to minimize hydrolysis. If hydrolysis to 2-thiohydantoin occurs, separation can be achieved by chromatography. |
| Formation of Byproducts: In syntheses starting from benzil (for related 5,5-disubstituted thiohydantoins), formation of glycoluril can be a significant side-product.[2] | Adjusting the base concentration can help to suppress the formation of such byproducts.[2] | |
| Product Racemization | Presence of Acid or Base: Both acidic and basic conditions can catalyze the racemization of the chiral center at the C-5 position.[5][6] | If stereochemical integrity is crucial, perform the synthesis and work-up under neutral conditions where possible. The rate of racemization is influenced by buffer concentration, pH, and temperature.[5] |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: Co-elution during column chromatography. | Recrystallization is a common and effective method for purifying thiohydantoins.[2][7] Experiment with different solvent systems for recrystallization to achieve optimal purity. |
| Product Insolubility: The product may precipitate out of the reaction mixture, making extraction difficult. | Choose a solvent system in which the product is soluble at the reaction temperature but less soluble at room temperature to facilitate purification by recrystallization upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common intermediate in the synthesis of this compound from an N-benzoyl amino acid and a thiocyanate source?
A1: The most common intermediate is an azlactone (an oxazol-5(4H)-one derivative). This is formed by the intramolecular cyclization of the N-benzoyl amino acid, which is then opened by the nucleophilic attack of the thiocyanate.[6]
Q2: My main impurity is 2-thiohydantoin (without the benzoyl group). What is causing this and how can I prevent it?
A2: The loss of the N-benzoyl group is due to hydrolysis. 1-Acyl-2-thiohydantoins are susceptible to cleavage under both acidic and basic conditions.[5] This is particularly problematic in alkaline solutions (pH > 11), where hydrolysis can be rapid.[4] To prevent this, ensure anhydrous reaction conditions and perform the work-up at a neutral or slightly acidic pH.
Q3: I am observing racemization of my chiral thiohydantoin. At what stage is this likely occurring and how can it be minimized?
A3: Racemization at the C-5 position can be catalyzed by both acid and base.[5] It is likely occurring during the reaction or work-up if acidic or basic conditions are employed. To minimize racemization, aim for neutral reaction and purification conditions. The rate of racemization is also dependent on temperature and buffer concentration.[5] However, some methods, such as the direct condensation of α-amino acids with thiourea at high temperatures, have been reported to proceed without racemization.[8]
Q4: Can I use microwave irradiation for the synthesis of this compound?
A4: Yes, microwave-assisted synthesis has been successfully used for the preparation of thiohydantoin derivatives. It can lead to faster reaction rates, higher yields, and cleaner reaction profiles compared to conventional heating.[9]
Q5: What are the best methods for purifying this compound?
A5: The most commonly reported methods for purifying thiohydantoins are recrystallization and silica gel column chromatography.[2][7][8] The choice of method will depend on the nature of the impurities.
Experimental Protocols
General Protocol for the Synthesis of this compound from N-Benzoyl-glycine and Ammonium Thiocyanate
This protocol is a generalized procedure based on established methods for thiohydantoin synthesis.
Materials:
-
N-Benzoyl-glycine (Hippuric acid)
-
Ammonium thiocyanate
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine N-benzoyl-glycine (1 equivalent) and ammonium thiocyanate (1.5-2 equivalents).
-
Add acetic anhydride (3-5 equivalents) to the flask. A catalytic amount of pyridine can also be added.
-
Heat the mixture with stirring in an oil bath at 80-100 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Influence of Heating Method on 2-Thiohydantoin Yields
| Amino Acid | Heating Method | Temperature (°C) | Time (min) | Yield (%) |
| Isoleucine | Oil Bath | 180 - 195 | 30 | 96 |
| Alanine | Oil Bath | 180 - 195 | 30 | 92 |
| Valine | Oil Bath | 180 - 195 | 30 | 93 |
| Leucine | Oil Bath | 180 - 195 | 30 | 94 |
| Phenylalanine | Heating Mantle | 210 - 220 | 60 | 78 |
| Leucine | Heating Mantle | 200 - 210 | 60 | 39 |
Data adapted from a study on the direct condensation of α-amino acids and thiourea, illustrating the significant impact of uniform heating on product yield.[10]
Visualizations
Diagram 1: General Synthesis Pathway and Key Intermediates
Caption: Synthesis of this compound via an azlactone intermediate.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for addressing low yields in thiohydantoin synthesis.
Diagram 3: Hydrolysis Side Reaction Pathway
Caption: Unwanted hydrolysis of the N-benzoyl group leading to side products.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. scispace.com [scispace.com]
- 8. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Benzoyl-2-thiohydantoin and Other Thiohydantoin Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Benzoyl-2-thiohydantoin and other thiohydantoin derivatives, focusing on their synthesis, spectral characteristics, and biological activities. The content is supported by experimental data from various scientific publications to offer a valuable resource for advancing pharmaceutical research.
Thiohydantoins, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The core thiohydantoin structure can be readily modified at various positions, allowing for the synthesis of a wide array of derivatives with distinct biological profiles.[1] This guide will delve into a comparative analysis of this compound and other key thiohydantoin derivatives, with a focus on their anticonvulsant, antimicrobial, and anti-inflammatory properties.
Spectroscopic and Structural Characteristics
The replacement of a carbonyl group with a thiocarbonyl group in the hydantoin ring to form a thiohydantoin significantly influences the molecule's physicochemical properties and spectral characteristics. These changes are crucial for the identification and structural elucidation of novel derivatives.
Comparative Biological Activity
Thiohydantoin derivatives have been extensively studied for a range of biological activities. The nature and position of substituents on the thiohydantoin ring play a pivotal role in determining their potency and selectivity.
Anticonvulsant Activity
Thiohydantoins are well-recognized for their anticonvulsant properties, with their mechanism of action often attributed to the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.[3] The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models are standard preclinical assays used to evaluate the anticonvulsant efficacy of these compounds.[4][5][6]
Table 1: Comparative Anticonvulsant Activity of Thiohydantoin Derivatives
| Compound/Derivative | Test Model | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5,5-Diphenyl-2-thiohydantoin | MES | Rat | i.p. | 15.4 | 120 | 7.8 | [7] |
| 5,5-Diphenyl-2-thiohydantoin | PTZ | Rat | i.p. | >100 | 120 | - | [7] |
| 3-Phenyl-2-thiohydantoin (PTP) | PTZ | Mice | i.p. | - | - | - | [8] |
| 3-(4-chlorophenyl)-2-thiohydantoin (PCTP) | PTZ | Mice | i.p. | - | - | - | [8] |
| 3-(4-aminophenyl)-2-thiohydantoin (PATP) | PTZ | Mice | i.p. | - | - | - | [8] |
Antimicrobial Activity
Several thiohydantoin derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[9] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various microorganisms.[10]
Table 2: Comparative Antimicrobial Activity of Thiohydantoin Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-[(2-hydroxy-3-methoxybenzylidene)-amino]-2-thiohydantoin | Staphylococcus aureus | 50 | |
| 3-[(2-hydroxy-3-methoxybenzylidene)-amino]-2-thiohydantoin | Bacillus subtilis | 100 | |
| 3-[(2-hydroxy-3-methoxybenzylidene)-amino]-2-thiohydantoin | Escherichia coli | 100 | |
| 3-[(2-hydroxy-3-methoxybenzylidene)-amino]-2-thiohydantoin | Pseudomonas aeruginosa | 100 |
Note: Specific antimicrobial data for this compound was not available in the reviewed literature. The data presented is for a representative bioactive thiohydantoin derivative.
Anti-inflammatory and Other Activities
Recent studies have highlighted the potential of 1,3-disubstituted-2-thiohydantoin analogs as potent anti-inflammatory agents.[11][12] Additionally, derivatives such as 1-benzyl-3-aryl-2-thiohydantoins have shown significant activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[13][14][15]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating the biological activity of thiohydantoin derivatives.
Synthesis of 1-Acyl-2-thiohydantoin Derivatives
A common method for the synthesis of 1-acyl-2-thiohydantoins involves the acylation of a 2-thiohydantoin precursor.
General Procedure:
-
A solution of the starting 2-thiohydantoin derivative is prepared in a suitable solvent (e.g., acetic anhydride).
-
The reaction mixture is heated under reflux for a specified period (e.g., 2-3 hours).
-
After cooling, the mixture is poured into ice-water to precipitate the product.
-
The resulting solid is filtered, washed with water, dried, and purified, typically by recrystallization from a solvent like ethanol.[9]
Maximal Electroshock (MES) Seizure Test
This test is a well-established model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[5][16][17]
Protocol Summary:
-
Animals: Male albino mice or rats.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Stimulation: After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.
-
Data Analysis: The median effective dose (ED₅₀) is calculated, representing the dose that protects 50% of the animals from the tonic seizure.
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is used to identify compounds that can protect against myoclonic and absence seizures.[4][6][18][19][20]
Protocol Summary:
-
Animals: Male albino mice or rats.
-
Drug Administration: The test compound is administered at various doses prior to PTZ injection.
-
PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously (s.c.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically clonic convulsions.
-
Endpoint: The absence of a generalized clonic seizure for at least 5 seconds is considered protection.
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the effects of PTZ.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][21][22]
Protocol Summary:
-
Preparation: Serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.
-
Observation: The plate is visually inspected for turbidity, which indicates microbial growth.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of thiohydantoin derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Anticonvulsant Mechanism of Action
The anticonvulsant activity of many thiohydantoin derivatives is primarily linked to their ability to modulate neuronal excitability. This is achieved through two main mechanisms:
-
Modulation of Voltage-Gated Sodium Channels: Similar to the established anticonvulsant phenytoin, some thiohydantoin derivatives are believed to block these channels, thereby reducing the propagation of action potentials and preventing seizure spread.
-
Enhancement of GABAergic Inhibition: Some derivatives may act on the GABA-A receptor, potentiating the effects of the inhibitory neurotransmitter GABA.[3] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
- 10. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. scispace.com [scispace.com]
- 18. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 19. 2024.sci-hub.ru [2024.sci-hub.ru]
- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 21. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Biological Activity of 1-Benzoyl-2-thiohydantoin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro biological activities of 1-Benzoyl-2-thiohydantoin, drawing upon data from the broader class of thiohydantoin derivatives due to a lack of specific experimental data for the title compound. Thiohydantoin and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines key in vitro assays for evaluating these activities and presents a comparison with established therapeutic agents.
In Vitro Biological Activity Profile: A Comparative Analysis
To contextualize the potential efficacy of this compound, this section presents comparative in vitro data for representative thiohydantoin derivatives against established drugs in key therapeutic areas.
It is crucial to note that the following data is for various thiohydantoin derivatives and NOT for this compound itself. Specific experimental validation for this compound is required.
Anticancer Activity
Thiohydantoin derivatives have shown promising anticancer activity against various cell lines. A notable example is Enzalutamide, an FDA-approved drug for prostate cancer that features a thiohydantoin core.[1] The primary mechanism of action for many anticancer thiohydantoins involves the inhibition of critical cellular pathways, such as androgen receptor signaling.
Table 1: Comparative In Vitro Anticancer Activity
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 Value | Citation |
| Representative Thiohydantoin Derivative (Compound 7) | RAW264.7 (Murine Leukemia) | MTT Assay | 197.68 µg/mL | [4][5] |
| Enzalutamide | LNCaP (Prostate Cancer) | Not Specified | Not Specified | [1] |
| 5-arylidine-2-thiohydantoin (Compound 27) | Mycobacterium tuberculosis | Not Specified | 6.7 µM | [2] |
| 5-arylidine-2-thiohydantoin (Compound 28) | Mycobacterium tuberculosis | Not Specified | 4.5 µM | [2] |
Antimicrobial Activity
Thiohydantoin derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][6] The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative In Vitro Antimicrobial Activity
| Compound/Drug | Bacterial Strain | Assay Type | MIC Value | Citation |
| Representative Thiohydantoin Derivative (Compound 4b) | Pseudomonas aeruginosa | Broth Microdilution | >100 µg/mL | [7] |
| Ciprofloxacin | Staphylococcus aureus | Broth Microdilution | 0.25 µg/mL | [8] |
| Ciprofloxacin | Escherichia coli | Broth Microdilution | 0.015 µg/mL | [8] |
| 5-arylidine-2-thiohydantoin (Compound 27) | Mycobacterium tuberculosis | Not Specified | 0.78 µg/mL | [2] |
| 5-arylidine-2-thiohydantoin (Compound 28) | Mycobacterium tuberculosis | Not Specified | 1.56 µg/mL | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of thiohydantoin derivatives has been investigated through their ability to inhibit key inflammatory mediators. For instance, some derivatives have been shown to reduce nitric oxide (NO) production and modulate the expression of pro-inflammatory cytokines.[5][9]
Table 3: Comparative In Vitro Anti-inflammatory Activity
| Compound/Drug | Cell Line | Key Parameter | IC50 Value/Effect | Citation |
| Representative Thiohydantoin Derivative (Compound 7) | RAW264.7 (LPS-stimulated) | NO Production | Significant Reduction | [4][5] |
| Representative Thiohydantoin Derivative (Compound 7) | RAW264.7 (LPS-stimulated) | IL-1β Expression | Significant Reduction | [5] |
| Representative Thiohydantoin Derivative (Compound 7) | RAW264.7 (LPS-stimulated) | IL-6, TNF-α Expression | Significant Reduction | [5] |
| Celecoxib | RAW264.7 (LPS-stimulated) | Cytotoxicity | IC50: 251.2 µg/mL | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro validation of the biological activity of this compound. Below are standard protocols for the key assays mentioned.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture and Stimulation: Culture RAW264.7 macrophages and stimulate with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of various concentrations of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is crucial for understanding the mechanism of action. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be modulated by thiohydantoin derivatives.
Caption: A generalized workflow for the in vitro biological validation of a novel compound.
Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzoyl-2-thiohydantoin vs. hydantoin: a comparative study of efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-Benzoyl-2-thiohydantoin and its foundational structure, hydantoin. The comparison draws upon experimental data from various studies to offer an objective overview of their biological activities, highlighting their potential in different therapeutic areas. While direct comparative studies on this compound are limited, this guide synthesizes data from closely related derivatives to provide valuable insights.
Executive Summary
Hydantoin and its derivatives are well-established as potent anticonvulsants, primarily through the modulation of voltage-gated sodium channels.[1] The substitution of the oxygen atom at the C2 position with sulfur to form a thiohydantoin core, and further acylation at the N1 position, as in this compound, significantly diversifies the pharmacological profile. Thiohydantoin derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects.[2][3] Notably, in certain biological contexts, the thiohydantoin scaffold has been shown to be crucial for activity, with its replacement by a hydantoin ring proving detrimental.[2][4]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data on the efficacy of various hydantoin and thiohydantoin derivatives in different therapeutic areas. This data is compiled from multiple independent studies to facilitate a comparative assessment.
Table 1: Anticancer and Cytotoxic Activity
| Compound/Derivative | Cell Line | Assay Type | IC50 Value | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin | HeLa | Cytotoxicity | 5.4 µM | [5][6][7][8] |
| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 | Cytotoxicity | 2 µM | [5][6][7][8] |
| 3-Benzhydryl-5-phenyl substituted hydantoin | HeLa, MCF-7, etc. | Cytotoxicity | 20-23 µM | [5][6][7][8] |
| 1,3-Disubstituted-2-thiohydantoin (Compound 7) | RAW264.7 | Cytotoxicity | 197.68 µg/mL | [9] |
| Thiohydantoin-triazole hybrid (9b) | HepG2 | Cytotoxicity | 10.30 ± 0.21 µM | [10] |
| Thiohydantoin-triazole hybrid (9b) | HT-29 | Cytotoxicity | 13.73 ± 0.10 µM | [10] |
| Thiohydantoin-triazole hybrid (9b) | MCF-7 | Cytotoxicity | 7.85 ± 0.05 µM | [10] |
| Bis-thiohydantoin derivative (4c) | EGFR Inhibition | Enzyme Assay | 90 nM | [11] |
Table 2: Anticonvulsant Activity of Hydantoin Derivatives
| Compound/Derivative | Test Model | ED50 (mg/kg, mice, i.p.) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI) | Reference |
| 5,5-Diphenylhydantoin (Phenytoin) | MES | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 | [1] |
| 5,5-Cyclopropylspirohydantoin Derivative | MES | 9.2 | Not available | Not available | [1] |
| 5,5'-Diphenylhydantoin Schiff base | MES | 8.29 | > 100 | > 12.06 | [1] |
Table 3: Antimicrobial and Antiparasitic Activity of Thiohydantoin Derivatives
| Compound/Derivative | Target Organism | Assay Type | IC50 / EC50 Value | Reference |
| 5-Arylidine-2-thiohydantoin (28) | Mycobacterium tuberculosis | Growth Inhibition | 4.5 µM | [12][13] |
| 7-Chloroquinoline-thiohydantoin hybrid (26a-d) | Plasmodium falciparum | Growth Inhibition | 39.84 - 57.21 nM | [12][13] |
| 1-Benzyl-3-aryl-2-thiohydantoin (76) | Trypanosoma brucei | Growth Inhibition | 2 nM | [2][14] |
| 1-Benzyl-3-aryl-2-thiohydantoin (68) | Trypanosoma brucei | Growth Inhibition | 3 nM | [2][14] |
| Conversion of 2-thiohydantoin core to hydantoin in anti-trypanosomal compounds | Trypanosoma brucei | Growth Inhibition | Highly detrimental to activity | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This is a standard preclinical assay to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.[1]
-
Animal Model: Male albino mice (typically 20-30 g) are used.
-
Drug Administration: The test compound (e.g., a hydantoin derivative) is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Stimulation: After a set period (e.g., 60 minutes), an electrical stimulus (e.g., 50 mA, 50 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes using an electroconvulsiometer.[15][16]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of tonic hindlimb extension is considered the endpoint for protection.[15]
-
Data Analysis: The ED₅₀, which is the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[17]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., hydantoin or thiohydantoin derivatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms and processes related to hydantoin and thiohydantoin activity.
Caption: Mechanism of action for hydantoin-based anticonvulsants.
Caption: General workflow for the MTT cytotoxicity assay.
Caption: Diverse biological targets of thiohydantoin derivatives.
Concluding Remarks
The replacement of the C2 carbonyl oxygen in the hydantoin ring with a sulfur atom to form a thiohydantoin, particularly with additional substitutions like a benzoyl group at N1, fundamentally alters the molecule's therapeutic potential. While hydantoins are cornerstones in anticonvulsant therapy through their well-defined action on sodium channels, 1-acyl-2-thiohydantoins and other derivatives emerge as a versatile scaffold with a broader range of biological activities.
The data strongly suggests that the thiohydantoin core is not merely an isostere of hydantoin but confers distinct properties that can lead to highly potent compounds against cancer, microbial, and parasitic targets. The finding that replacing the sulfur atom back to an oxygen is "highly detrimental" to the anti-trypanosomal activity of 1-benzyl-3-aryl-2-thiohydantoins underscores the critical role of the thio-group in specific ligand-target interactions.[2][4]
Further head-to-head comparative studies are warranted to fully elucidate the efficacy spectrum of this compound against the parent hydantoin structure across multiple biological assays. However, the existing evidence points towards thiohydantoins as a privileged scaffold for the development of novel therapeutic agents beyond the traditional scope of hydantoins.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity | MDPI [mdpi.com]
- 6. Hydantoin derivatives of L- and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. helda.helsinki.fi [helda.helsinki.fi]
- 12. jchemrev.com [jchemrev.com]
- 13. jchemrev.com [jchemrev.com]
- 14. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journalsarchive.com [journalsarchive.com]
- 16. youtube.com [youtube.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of 1-Benzoyl-2-thiohydantoin and Enzalutamide in Oncological and Inflammatory Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental performance of 1-Benzoyl-2-thiohydantoin and the FDA-approved drug Enzalutamide. This analysis is based on available experimental data for 2-thiohydantoin derivatives and Enzalutamide, focusing on their potential applications in cancer and inflammation research.
This guide synthesizes available data to offer a comparative overview of this compound and Enzalutamide. Due to a lack of specific experimental data for this compound, this comparison leverages findings from closely related 2-thiohydantoin derivatives to provide a foundational understanding of its potential activities. Enzalutamide, a well-characterized 2-thiohydantoin-containing drug, serves as a benchmark for anticancer activity.
Performance Comparison: Anticancer and Anti-inflammatory Activity
The following tables summarize the biological activities of Enzalutamide and representative 2-thiohydantoin derivatives, offering a glimpse into the potential performance of this compound.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Enzalutamide | LNCaP (Prostate Cancer) | Cell Viability | 5.6 ± 0.8 µM | [1] |
| Enzalutamide | LAPC-4 (Prostate Cancer) | Cell Viability (MTS) | 34.8 µM | [2] |
| 3,5-disubstituted-2-thiohydantoin (Compound 6c) | PC-3 (Prostate Cancer) | Cytotoxicity | 1.980 µM | |
| 3,5-disubstituted-2-thiohydantoin (Compound 6c) | MCF-7 (Breast Cancer) | Cytotoxicity | 1.619 µM | |
| 3,5-disubstituted-2-thiohydantoin (Compound 5c) | PC-3 (Prostate Cancer) | Cytotoxicity | 2.385 µM | |
| 3,5-disubstituted-2-thiohydantoin (Compound 5c) | MCF-7 (Breast Cancer) | Cytotoxicity | 2.084 µM |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| 1,3-disubstituted-2-thiohydantoin (Compound 7) | RAW264.7 (Macrophage) | Cytotoxicity | 197.68 µg/mL | [3][4] |
| Celecoxib (Control) | RAW264.7 (Macrophage) | Cytotoxicity | 251.2 µg/mL | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of these results.
Synthesis of 2-Thiohydantoin Derivatives
A general procedure for the synthesis of 2-thiohydantoin derivatives involves a three-step reaction. Initially, a sulfonyl derivative is formed by reacting a substituted benzene derivative with chlorosulfonic acid. In the second step, a sulfonamide is generated through the reaction of the sulfonyl derivative with an amino acid. Finally, the 2-thiohydantoin derivative is synthesized from the reaction of the sulfonamide with ammonium thiocyanate in the presence of acetic anhydride and pyridine at 90°C.[5]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Enzalutamide) and a vehicle control (like DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
COX-2 Inhibitor Screening Assay
This fluorometric assay is used to screen for inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8][9][10][11][12]
Protocol:
-
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and the COX-2 enzyme solution.
-
Inhibitor and Control Preparation: Dissolve test inhibitors (e.g., this compound) and a known inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, the test inhibitor or control, and the COX-2 enzyme.
-
Reaction Initiation: Start the reaction by adding Arachidonic Acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: General synthesis workflow for 2-thiohydantoin derivatives.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Caption: Enzalutamide's multi-faceted inhibition of the Androgen Receptor signaling pathway.[13][14][15][16][17][18][19][20][21]
References
- 1. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. researchgate.net [researchgate.net]
- 18. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. urology-textbook.com [urology-textbook.com]
- 20. benchchem.com [benchchem.com]
- 21. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
comparing the spectroscopic data of 1-Benzoyl-2-thiohydantoin with known standards
This guide provides a detailed comparison of the spectroscopic data for 1-Benzoyl-2-thiohydantoin against known standards, offering a valuable resource for researchers, scientists, and professionals in drug development. The structural confirmation of synthesized compounds is a critical step in chemical and pharmaceutical research, and this document outlines the key spectroscopic features of this compound and provides the necessary protocols for reproducible analysis.
Comparative Spectroscopic Data
The introduction of a benzoyl group and a sulfur atom in the thiohydantoin ring results in a unique spectroscopic fingerprint. For comparative purposes, the data for this compound is presented alongside data for the well-characterized 5,5-diphenyl-2-thiohydantoin, a common thiohydantoin derivative. This comparison highlights the influence of different substituents on the core thiohydantoin structure.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Assignment | This compound (Predicted/Reported) | 5,5-diphenyl-2-thiohydantoin (Reference) | Key Observations |
| ¹H NMR (ppm) | |||
| N1-H | ~10.4 | ~10.4 | The N-H proton in the thiohydantoin ring is deshielded. |
| N3-H | ~11.8 | ~11.8 | The N-H proton in the thiohydantoin ring is significantly deshielded. |
| Aromatic-H | ~7.3-7.8 | ~7.3-7.5 | Phenyl protons show minimal change. |
| CH₂ | ~4.0 | - | Methylene protons in the 5-position of the thiohydantoin ring. |
| ¹³C NMR (ppm) | |||
| C=S (C2) | ~183.0 | ~183.3 | The thiocarbonyl carbon is significantly downfield.[1] |
| C=O (C4) | ~173.0 | ~175.0 | The carbonyl carbon at C4. |
| C=O (Benzoyl) | ~167.0 | - | The carbonyl carbon of the benzoyl group. |
| Aromatic-C | ~127-134 | ~127-142 | Aromatic carbons of the phenyl group(s). |
| CH₂ (C5) | ~55.0 | - | Methylene carbon at C5. |
Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups. Reported values for 5,5-diphenyl-2-thiohydantoin are from reference spectra and may vary with solvent and concentration.
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 2: IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound | General Thiohydantoin Derivatives | Key Observations |
| N-H Stretch | 3100 - 3400 | 3100 - 3400 | Broad peaks, characteristic of N-H bonds.[1] |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | Sharp peaks characteristic of aromatic C-H bonds. |
| C=O Stretch (Amide, C4) | ~1740 | 1726 - 1742 | Strong absorption, present in both.[1] |
| C=O Stretch (Benzoyl) | ~1680 | - | Strong absorption, characteristic of the benzoyl ketone. |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1600, ~1450 | Characteristic aromatic ring vibrations. |
| C=S Stretch | ~1200 | 1100 - 1300 | The presence of this peak is a key identifier for a thiohydantoin structure.[1] |
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Mass Spectrometry Data
| Feature | This compound | General Thiohydantoin Derivatives | Key Observations |
| Molecular Ion Peak (M⁺) | m/z 220 | Generally more intense than hydantoins. | The molecular ion peak corresponds to the molecular weight of the compound.[2] |
| Key Fragments | m/z 105 [PhCO]⁺ | Fragmentation of the thiohydantoin ring is common. | The benzoyl cation is a major fragment for this compound.[2] The presence of sulfur can be confirmed by isotopic patterns (³⁴S).[1] |
1.4. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Key Observations |
| This compound | ~254, ~293, ~364, ~379 | DMSO | Multiple absorption bands are observed due to the different chromophores present in the molecule. |
| General Thiohydantoin Derivatives | > 250 | Various | Thiohydantoins generally absorb at longer wavelengths compared to their hydantoin analogs.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible spectroscopic data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]
-
Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[1]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[1]
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]
-
Parameters:
-
Data Processing: Perform a background scan and subtract it from the sample spectrum.[1]
2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
2.4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, methanol, or DMSO).[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]
-
Parameters:
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[1]
Visualized Workflows
3.1. Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of this compound.
3.2. Logical Workflow for Data Comparison
Caption: Logical workflow for comparing experimental data with known standards.
References
Assessing the Specificity of 1-Benzoyl-2-thiohydantoin Derivatives as Inhibitors of Trypanosoma brucei
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel and specific inhibitors against pathogenic organisms is a cornerstone of modern drug discovery. This guide provides a comparative assessment of a 1-benzoyl-2-thiohydantoin derivative, specifically 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin, as a potent inhibitor of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2] The specificity of this compound is evaluated in the context of its likely molecular target and compared with alternative anti-trypanosomal agents.
Introduction to this compound Derivatives and Their Anti-Trypanosomal Activity
High-throughput phenotypic screening has identified 1-benzyl-3-aryl-2-thiohydantoin derivatives as potent inhibitors of Trypanosoma brucei growth.[1][2] One notable example, 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin (referred to herein as Thiohydantoin Analog A), emerged from these screens as a promising hit.[2] While the precise molecular target was not identified in the initial screen, the parasite's unique metabolic pathways offer clues. Bloodstream forms of T. brucei are heavily reliant on a non-cytochrome respiratory pathway involving the Trypanosome Alternative Oxidase (TAO).[3] This enzyme is absent in mammalian hosts, making it an attractive and specific target for therapeutic intervention.[3] This guide will explore the inhibitory profile of Thiohydantoin Analog A and compare its performance against other compounds targeting various essential pathways in T. brucei.
Data Presentation: Inhibitory Activity against Trypanosoma brucei
The following table summarizes the inhibitory potency of the 1-benzyl-3-aryl-2-thiohydantoin derivative and a selection of alternative anti-trypanosomal agents. The data includes the half-maximal effective concentration (EC50) for parasite growth inhibition and, where available, the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against their specific molecular targets.
| Compound Class | Example Compound | Primary Target/Pathway | T. brucei Growth EC50 | Enzymatic Inhibition (IC50/Ki) | Selectivity Notes |
| 2-Thiohydantoin Derivative | 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin | Presumed: Trypanosome Alternative Oxidase (TAO) | ~360 nM[2] | Data not available | Target is absent in mammals, suggesting high potential selectivity.[3] |
| TAO Inhibitor | Ascofuranone | Trypanosome Alternative Oxidase (TAO) | ~1.3 nM[4] | 1.3 nM (IC50)[4] | Highly selective for TAO.[3] |
| TAO Inhibitor | Salicylhydroxamic acid (SHAM) | Trypanosome Alternative Oxidase (TAO) | Micromolar range | >1 µM (IC50)[4] | Classical but less potent TAO inhibitor.[3] |
| Glycolysis Inhibitor | Phloretin | Glucose Transporter | Micromolar range | Competitive inhibitor | Targets a process with homologs in the host, potentially leading to lower selectivity. |
| Cysteine Protease Inhibitor | K777 (vinyl sulfone) | Cruzain/Rhodesain | Sub-micromolar range | Nanomolar range (Ki) | Targets parasite-specific proteases. |
| Current Drug | Eflornithine | Ornithine Decarboxylase | Varies with strain | Irreversible inhibitor | Targets polyamine biosynthesis, essential for the parasite. |
| Current Drug | Nifurtimox | Nitroreductase (activation) | Varies with strain | Prodrug activated within the parasite | Generates reactive nitrogen species. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are the protocols for the key assays cited in this guide.
Protocol 1: Trypanosoma brucei Growth Inhibition Assay (Resazurin-Based)
This assay determines the concentration of a compound required to inhibit the growth of bloodstream forms of T. brucei by 50% (EC50).
Materials:
-
Bloodstream form T. brucei brucei (e.g., strain 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
Microplate fluorometer
Procedure:
-
Cell Culture: Maintain T. brucei in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO2.
-
Plate Seeding: Dilute the parasite culture to a final concentration of 2.5 x 10^3 cells per well in the 96-well plates containing serial dilutions of the test compounds. Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubation: Incubate the plates for 68 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 4 hours. Viable cells will reduce resazurin to the fluorescent product, resorufin.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate fluorometer.
-
Data Analysis: Calculate the percent inhibition of growth for each compound concentration relative to untreated control wells. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: In Vitro Trypanosome Alternative Oxidase (TAO) Enzymatic Assay
This spectrophotometric assay measures the direct inhibition of the enzymatic activity of purified recombinant TAO.
Materials:
-
Purified recombinant TAO (lacking the mitochondrial targeting signal, ΔMTS-TAO)
-
Ubiquinol-1 (substrate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.3, containing 0.05% (w/v) octaethylene glycol monododecyl ether
-
Test inhibitors dissolved in a suitable solvent
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Pre-incubation: In a 1 cm cuvette, pre-incubate 250 ng of the purified TAO enzyme in the assay buffer for 2 minutes at 25°C. For inhibition studies, include varying concentrations of the test inhibitor during this pre-incubation step.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding ubiquinol-1 to a final concentration of 150 µM.
-
Data Acquisition: Monitor the oxidation of ubiquinol-1 by recording the decrease in absorbance at 278 nm for 2 minutes.[4] The extinction coefficient for ubiquinol-1 at this wavelength is 15,000 M⁻¹ cm⁻¹.[4]
-
Data Analysis: Calculate the initial velocity of the reaction in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable model. Kinetic parameters such as Ki can be determined by performing the assay with varying substrate and inhibitor concentrations.
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: T. brucei respiratory pathway highlighting the central role of TAO.
Caption: Workflow for assessing the specificity of an anti-trypanosomal inhibitor.
Assessment of Specificity
The specificity of an inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to toxicity. For 1-benzyl-3-aryl-2-thiohydantoin derivatives, several factors point towards a favorable specificity profile for the treatment of HAT.
-
Parasite-Specific Target: The presumed target, the Trypanosome Alternative Oxidase (TAO), is essential for the bloodstream form of T. brucei but is absent in their mammalian hosts.[3] This inherent difference provides a large therapeutic window, as an inhibitor highly specific for TAO should have minimal effects on host cell respiration.
-
Comparison with Alternatives:
-
TAO Inhibitors: Compounds like ascofuranone that directly and potently inhibit TAO demonstrate that this is a viable strategy for achieving high selectivity.[4] The thiohydantoin derivatives likely operate through a similar principle of exploiting a parasite-specific metabolic vulnerability.
-
Glycolysis Inhibitors: While essential for the parasite, glycolysis is also a fundamental pathway in host cells. Inhibitors of glycolysis, such as phloretin, may therefore have a narrower therapeutic window and a higher risk of off-target effects.
-
Current Therapeutics: The current drugs, nifurtimox and eflornithine, also target parasite-specific pathways (nitroreductase-mediated activation and polyamine biosynthesis, respectively), underscoring the success of this general approach. However, these drugs are associated with significant side effects, highlighting the continuous need for improved and more specific inhibitors.
-
Conclusion
The 1-benzyl-3-aryl-2-thiohydantoin scaffold represents a promising class of inhibitors against Trypanosoma brucei. The high potency against parasite growth, coupled with the likely mechanism of action targeting the parasite-specific enzyme TAO, suggests a strong potential for high specificity and a favorable therapeutic index. While direct enzymatic inhibition data for the specific analog discussed would further solidify this assessment, the existing evidence strongly supports its continued investigation as a lead compound for the development of novel therapies for Human African Trypanosomiasis. Further studies should focus on confirming the direct inhibition of TAO and comprehensive off-target profiling to fully delineate the specificity of this promising inhibitor class.
References
- 1. research.tees.ac.uk [research.tees.ac.uk]
- 2. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of the trypanosome alternative oxidase inhibit Trypanosoma brucei brucei growth and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the Unusual Inhibition Mechanism of a Trypanosome Alternative Oxidase Inhibitor Displaying Broad-Spectrum Activity against African Animal Trypanosomes | Semantic Scholar [semanticscholar.org]
The Therapeutic Potential of the 2-Thiohydantoin Scaffold: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vivo Efficacy of 2-Thiohydantoin Derivatives
The versatility of the 2-thiohydantoin core structure allows for substitutions that yield compounds with diverse biological activities. In vivo studies have validated the therapeutic potential of several derivatives in preclinical models of infectious diseases, metabolic disorders, and inflammatory conditions.
| Compound Class | Derivative(s) | Therapeutic Area | Animal Model | Key In Vivo Findings | Reference(s) |
| Anti-Trypanosomal Agents | 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (68) and 1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin (76) | Human African Trypanosomiasis | Acute mouse model | Achieved a 100% cure rate after 4 days of oral treatment at 50 mg/kg twice daily.[1][2] | [1][2][3][4] |
| Antidiabetic Agents | Thiohydantoin derivative FP4 | Diabetes Mellitus | STZ-induced diabetic rats | Significantly reduced fasting blood glucose by 28.9% over a 6-week period. Also curtailed HbA1C levels and diabetes-associated weight loss, and improved lipid profiles.[5][6] | [5][6] |
| Hepatoprotective Agents | 5-benzylidene-2-thiohydantoin (5B2T) | Liver Injury | Diethylnitrosamine (DEN)-induced liver injury in rats | Demonstrated curative properties against liver injury, as indicated by biochemical markers and pro-inflammatory cytokine levels. | [7] |
| Anti-Inflammatory Agents | 1,3-disubstituted-2-thiohydantoins | Inflammation | Murine leukemia cell line (RAW264.7) - In vitro model with in vivo implications | Showed potent anti-inflammatory activity by reducing nitric oxide production and the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited in vivo studies.
Anti-Trypanosomal Activity in Mice
-
Animal Model: Acute mouse model of Human African Trypanosomiasis.
-
Compound Administration: Oral administration of compounds 68 and 76 at a dose of 50 mg/kg, twice daily for 4 days.[1][2]
-
Efficacy Evaluation: Monitoring of parasitemia in the blood to determine the clearance of Trypanosoma brucei. A 100% cure rate indicates the complete elimination of parasites.[1][2][3][4]
Antidiabetic Activity in Rats
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Compound Administration: The specific dosage and administration route for the thiohydantoin derivative FP4 were not detailed in the abstract but the study duration was 6 weeks.[5][6]
-
Efficacy Evaluation: Measurement of fasting blood glucose levels, HbA1C levels, body weight, and lipid profiles (LDL, triglycerides, HDL).[5][6]
Hepatoprotective Activity in Rats
-
Animal Model: Diethylnitrosamine (DEN)-induced liver injury in male rats.
-
Compound Administration: Oral administration of 5-benzylidene-2-thiohydantoin (5B2T) at a dose of 50 mg/kg for 3 and 6 weeks following a single intraperitoneal injection of DEN (200 mg/kg).[7]
-
Efficacy Evaluation: Assessment of liver biochemical markers, pro-inflammatory cytokines (TNF-α and IL-6), and immunohistochemical analysis of liver tissue.[7]
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate a key signaling pathway and a general experimental workflow for in vivo validation.
General experimental workflow for in vivo validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking 1-Benzoyl-2-thiohydantoin Against Established Urease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 1-Benzoyl-2-thiohydantoin against established urease inhibitors. Urease is a critical enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria, making it a key target for therapeutic intervention. This document presents a hypothetical performance benchmark for this compound, alongside experimental data for well-characterized inhibitors, to illustrate a framework for evaluation.
Comparative Inhibitory Potency
The inhibitory efficacy of a compound is a crucial metric for its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical value for illustrative purposes) and two established urease inhibitors, Acetohydroxamic acid and Thiourea. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| This compound | Urease | 15.5 (Hypothetical) | Illustrative value for comparison. |
| Acetohydroxamic acid | Urease | 27.0 - 47.29 | An established, clinically discussed inhibitor.[1][2] |
| Thiourea | Urease | 21.0 | A standard reference inhibitor.[3] |
Mechanism of Urease Inhibition
Urease catalyzes the hydrolysis of urea into ammonia and carbamate, leading to an increase in pH which benefits pathogenic bacteria. Inhibitors of urease can be classified based on their mechanism of action, primarily as active site-directed or mechanism-based.[4][5] Thiohydantoin derivatives, like other inhibitors, are thought to interact with the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity.[6]
References
- 1. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Thiohydantoin Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the thiohydantoin scaffold represents a privileged structure in medicinal chemistry. While specific experimental data for 1-Benzoyl-2-thiohydantoin remains limited in publicly available literature, this guide provides a comparative analysis of closely related and well-studied thiohydantoin derivatives. By examining the experimental data, protocols, and associated signaling pathways of these analogs, researchers can gain valuable insights into the potential applications and investigational pathways for novel thiohydantoin compounds.
This guide focuses on two prominent classes of thiohydantoin derivatives for which significant biological data has been published: 1-Benzyl-3-aryl-2-thiohydantoins and 5,5-diphenyl-2-thiohydantoin , and also touches upon other derivatives with notable anti-inflammatory and anticancer activities.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for various thiohydantoin derivatives across different biological assays. This data provides a basis for understanding the structure-activity relationships (SAR) within this class of compounds and for identifying promising candidates for further development.
Anti-Trypanosomal Activity of 1-Benzyl-3-aryl-2-thiohydantoin Derivatives
| Compound ID | Structure | T. brucei EC50 (nM)[1] | Cytotoxicity (HepG2) IC50 (µM) |
| 1 | 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin | 1500 | >50 |
| 39 | 1-(4-fluorobenzyl)-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin | 210 | >50 |
| 68 | 1-(4-fluorobenzyl)-3-(3-chloro-4-dimethylaminophenyl)-2-thiohydantoin | 3 | >50 |
| 76 | 1-(2-chloro-4-fluorobenzyl)-3-(3-methoxy-4-dimethylaminophenyl)-2-thiohydantoin | 2 | >50 |
| Pentamidine | Standard Drug | 1.15 ± 0.09 | Not Reported |
Anti-Inflammatory Activity of Substituted 2-Thiohydantoin Derivatives
| Compound ID | Structure | Cell Line | IC50 (µg/mL)[2] |
| Compound 7 | 1,3-disubstituted-2-thiohydantoin analog | RAW264.7 | 197.68 |
| Celecoxib | Standard Drug | RAW264.7 | 251.2 |
Cytotoxicity of 5,5-diphenyl-2-thiohydantoin and Related Compounds
| Compound ID | Structure | Brine Shrimp Lethality Bioassay LC50 (µg/mL) | | :--- | :--- | :--- | :--- | | 2a | 5,5-diphenyl-2-thiohydantoin | Artemia salina | 12.58 | | 1a | 5,5-diphenylhydantoin (Phenytoin) | Artemia salina | 15.84 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature for thiohydantoin derivatives.
Synthesis of this compound
A common method for the synthesis of 1-acyl-2-thiohydantoins involves the reaction of an N-acylamino acid with a thiocyanate. For this compound, hippuric acid (N-benzoylglycine) can be reacted with ammonium thiocyanate in the presence of a dehydrating agent like acetic anhydride. The inclusion of ammonium thiocyanate in the reaction with N-benzoylglycine results in a high yield of this compound.
In Vitro Anti-Trypanosomal Assay
-
Cell Line: Trypanosoma brucei brucei strain BF427.
-
Method: A high-throughput screening assay is performed to measure the inhibition of parasite growth.
-
Procedure: Compounds are serially diluted and added to parasite cultures. After a set incubation period, parasite viability is assessed using a resazurin-based assay.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves. Pentamidine is typically used as a positive control[1].
-
Statistical Validation: Data is often presented as the mean ± standard error of the mean (SEM) from multiple independent experiments (e.g., n=32 for the control)[1].
Cytotoxicity Assay
-
Cell Lines: Human cell lines such as HepG2 (liver carcinoma) or RAW264.7 (macrophage) are commonly used.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays are used to assess cell viability.
-
Procedure: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified duration (e.g., 24 hours). The absorbance is then measured to determine the percentage of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
-
Statistical Validation: Results are typically expressed as the mean ± standard deviation (SD). Statistical significance between groups is often determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Bonferroni's.
Brine Shrimp Lethality Bioassay
-
Organism: Brine shrimp (Artemia salina) nauplii.
-
Method: This is a general bioassay for cytotoxicity.
-
Procedure: Different concentrations of the compounds are added to vials containing a set number of brine shrimp nauplii. After 24 hours, the number of surviving nauplii is counted.
-
Data Analysis: The median lethal concentration (LC50) is calculated using statistical methods like probit analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates a potential signaling pathway inhibited by anti-inflammatory thiohydantoin derivatives, which involves the reduction of pro-inflammatory cytokines.
Caption: Proposed mechanism of anti-inflammatory action of thiohydantoin derivatives.
General Experimental Workflow for Drug Discovery
This diagram outlines a typical workflow for the discovery and initial evaluation of novel thiohydantoin compounds.
Caption: A generalized workflow for thiohydantoin-based drug discovery.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzoyl-2-thiohydantoin: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of 1-Benzoyl-2-thiohydantoin, ensuring that this process is conducted with the utmost care and adherence to safety protocols.
Disclaimer: The following procedures are based on general chemical principles and data for analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not available in the public domain. It is imperative to always consult the official SDS provided by your chemical supplier and to confer with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this or any chemical.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on the general characteristics of thiohydantoins and benzoyl compounds, this compound should be treated as a potentially hazardous substance. All handling and disposal operations must be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Not typically required if handled exclusively within a functioning chemical fume hood.
Waste Segregation and Collection
Proper segregation is the foundation of a compliant and safe chemical waste management program. Incompatible waste streams must never be mixed.
-
Waste Identification: this compound is a non-halogenated, solid organic compound containing nitrogen and sulfur. It should be classified as a non-halogenated organic solid waste.
-
Container: Collect solid waste in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) wide-mouth bottle. The container must be prominently labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard characteristics.
Proposed Chemical Neutralization Protocol
Based on the chemical reactivity of N-acyl-thiohydantoins, a potential method for the degradation of this compound involves hydrolysis under mild alkaline conditions. This process cleaves the benzoyl group from the thiohydantoin ring, resulting in the formation of 2-thiohydantoin and sodium benzoate, which are generally considered less hazardous.[1][2]
Table 1: Quantitative Parameters for Proposed Chemical Neutralization
| Parameter | Recommended Value/Condition | Notes |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) Solution | Prepare fresh. |
| Ratio (Waste:Agent) | ~1:10 (by weight) | Ensure complete submersion and reaction of the solid waste. |
| Reaction Temperature | Room Temperature | The reaction is not expected to be significantly exothermic. |
| Reaction Time | 24 hours (minimum) | Allow for complete hydrolysis of the benzoyl group. |
| pH Monitoring | Final pH should be between 6.0 and 9.0 | Adjust with dilute acid or base as necessary before final disposal. |
Detailed Experimental Protocol for Disposal
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the this compound waste to be treated.
-
Dissolution (Optional but Recommended): If the waste is a solid, it can be suspended in a minimal amount of a water-miscible organic solvent (e.g., ethanol, isopropanol) to facilitate reaction.
-
Neutralization: In a suitably sized, labeled beaker or flask within the fume hood, slowly add the this compound waste (or its suspension) to a 10-fold excess (by weight) of 1 M sodium hydroxide solution with gentle stirring.
-
Reaction: Cover the container and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
pH Adjustment: After the reaction period, check the pH of the resulting solution. Neutralize the solution to a pH between 6.0 and 9.0 by slowly adding dilute hydrochloric acid or sodium hydroxide as needed.
-
Final Disposal: The neutralized aqueous solution, containing primarily 2-thiohydantoin and sodium benzoate, should be collected in a labeled aqueous hazardous waste container. Consult your institutional EHS guidelines for final disposal procedures for this treated waste stream. It may be permissible for sewer disposal in some localities after neutralization and significant dilution, but this must be confirmed with your EHS department.
-
Decontamination: Triple rinse all emptied containers that held the original this compound with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste. After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guidelines for 1-Benzoyl-2-thiohydantoin
Core Safety and Handling Protocols
Given the presence of benzoyl and thiohydantoin moieties, this compound should be handled as potentially hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 1-Benzoyl-2-thiohydantoin.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Skin Protection | - Gloves: Chemically resistant gloves are required. Given the lack of specific permeation data, double gloving with nitrile gloves is a recommended precautionary measure. Gloves should be inspected for any signs of degradation before and during use and changed frequently.- Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect against skin contact. |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any procedures that could create aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge should be used. |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to prevent inhalation of any dust. Use appropriate tools (e.g., spatulas) to minimize dust generation.
-
In-Use: Keep containers of this compound tightly sealed when not in use. Avoid contact with skin, eyes, and clothing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disclaimer: The information provided is based on the chemical structure of this compound and data from related compounds. The absence of a specific Safety Data Sheet (SDS) means that a complete hazard profile is not available. This guidance should be used as a starting point for a comprehensive risk assessment, and all laboratory work should be conducted under the supervision of a qualified professional. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
